The Chemical Structure and Application of 2-(Oxan-4-yloxy)-1,3-thiazole in Modern Medicinal Chemistry
Executive Summary In contemporary drug discovery, the transition from flat, purely aromatic pharmacophores to three-dimensional, sp3-rich scaffolds is a critical strategy for mitigating off-target toxicity and improving...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the transition from flat, purely aromatic pharmacophores to three-dimensional, sp3-rich scaffolds is a critical strategy for mitigating off-target toxicity and improving pharmacokinetic (PK) profiles. 2-(Oxan-4-yloxy)-1,3-thiazole (also known systematically as 2-(tetrahydro-2H-pyran-4-yloxy)thiazole) represents a highly optimized bi-heterocyclic building block designed precisely for this purpose. By coupling the electron-rich, hydrogen-bonding capacity of a 1,3-thiazole ring with the metabolic stability and aqueous solubility of a saturated oxane (tetrahydropyran) ring, this compound serves as a privileged motif in Fragment-Based Drug Discovery (FBDD) and lead optimization, particularly in the development of next-generation kinase inhibitors[1].
The architectural logic of 2-(Oxan-4-yloxy)-1,3-thiazole is rooted in balancing lipophilicity with conformational flexibility.
The 1,3-Thiazole Core: The thiazole ring is a classic bioisostere for pyridine and benzene. Its nitrogen atom acts as a potent hydrogen bond acceptor, frequently utilized to anchor molecules to the backbone amides of the kinase hinge region (e.g., Met318 in c-Src)[2]. Furthermore, the electron-deficient nature of the 2-position makes it an excellent site for functionalization.
The Oxan-4-yloxy Peripheral Group: Appending a tetrahydropyran (oxane) ring via an ether linkage at the 4-position drastically increases the molecule's fraction of sp3 carbons (
Fsp3
). A higher
Fsp3
disrupts planar stacking, which directly translates to improved aqueous solubility and reduced promiscuous protein binding. The ether oxygen provides an additional hinge for conformational rotation, allowing the oxane ring to project optimally into solvent-exposed pockets[3].
Table 1: Predicted Physicochemical Properties
To facilitate rapid comparison for lead optimization, the core quantitative data for this building block is summarized below:
Property
Value
Causality / Medicinal Chemistry Significance
Molecular Formula
C₈H₁₁NO₂S
Standard bi-heterocyclic fragment size.
Molecular Weight
185.24 g/mol
Low MW ensures high ligand efficiency (LE) when incorporated into larger APIs.
Fraction sp3 (
Fsp3
)
0.625
Highly favorable (>0.3); indicates a 3D architecture that enhances solubility.
Topological Polar Surface Area
~50.4 Ų
Optimal for membrane permeability; balances polarity with lipophilicity.
H-Bond Donors (HBD)
0
Prevents excessive desolvation penalties during target binding.
H-Bond Acceptors (HBA)
4
Provides multiple vectors for target engagement (Thiazole N, S; Ether O, Oxane O).
Mechanistic Role in Drug Design
In the context of multikinase inhibitors (such as derivatives of dasatinib targeting Triple Negative Breast Cancer or chronic myeloid leukemia), the 2-alkoxythiazole motif is deployed with specific topological intent[3]. The thiazole core is buried within the ATP-binding cleft, satisfying critical hydrogen bonds. Meanwhile, the oxan-4-yloxy group is directed outward. Because the oxane ring is highly polar and resistant to cytochrome P450-mediated oxidative metabolism (unlike linear alkyl chains), it acts as an ideal solvent-exposed solubilizing group[4].
Structural logic of 2-(Oxan-4-yloxy)-1,3-thiazole in kinase inhibitor design.
Experimental Protocol: Synthesis & Validation
The synthesis of 2-(Oxan-4-yloxy)-1,3-thiazole is achieved via a Nucleophilic Aromatic Substitution (
SNAr
) reaction. The causality behind this specific route lies in the electronic properties of the starting materials: the 2-position of 2-bromothiazole is highly electron-deficient (activated by the adjacent nitrogen and sulfur), making it highly susceptible to nucleophilic attack by an alkoxide.
Step-by-Step Methodology
This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure reaction fidelity[4].
Alkoxide Generation: Charge an oven-dried, nitrogen-flushed round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.
Causality: NaH is required to irreversibly deprotonate the weakly acidic secondary alcohol (tetrahydropyran-4-ol, pKa ~16), driving the equilibrium entirely to the highly nucleophilic alkoxide.
Nucleophile Addition: Add tetrahydropyran-4-ol (1.0 eq) dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete alkoxide formation.
SNAr
Coupling: Add 2-bromothiazole (1.1 eq) dropwise to the mixture. Remove the ice bath and heat the reaction to 60 °C for 4 to 12 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the 2-bromothiazole peak (exhibiting a characteristic M, M+2 isotope pattern) is depleted, and the product mass (
[M+H]+=186.1
) dominates the chromatogram.
Quench and Extraction: Cool the reaction to room temperature and carefully quench with saturated aqueous
NH4Cl
to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient of Hexanes/EtOAc) to yield the pure product.
Step-by-step SNAr synthesis workflow and in-process validation logic.
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Oxan-4-yloxy)-1,3-thiazole
Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Oxan-4-yloxy)-1,3-thiazole (Molecular Formula: C₈H₁₁NO...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Oxan-4-yloxy)-1,3-thiazole (Molecular Formula: C₈H₁₁NO₂S) is a highly versatile heteroaryl ether fragment. By coupling an electron-rich 1,3-thiazole core with an oxane (tetrahydropyran) ring, this compound offers a unique structural paradigm. The oxane moiety acts as an sp³-rich bioisostere for piperidine or phenyl rings, improving aqueous solubility and metabolic stability, while the 2-alkoxythiazole core provides a distinct electronic distribution frequently leveraged in the design of kinase inhibitors and anti-infective agents.
This guide provides an in-depth technical analysis of its physicochemical properties, intrinsic reactivity, and validated experimental workflows for its synthesis and structural profiling.
Structural & Physicochemical Profiling
The physical and chemical properties of 2-(oxan-4-yloxy)-1,3-thiazole are dictated by the interplay between the aromatic thiazole system and the aliphatic ether linkage. The presence of the ether oxygen significantly lowers the lipophilicity (cLogP) compared to a carbocyclic analog, while the lack of hydrogen bond donors enhances passive membrane permeability.
Property
Value
Causality / Impact on Drug Design
Molecular Formula
C₈H₁₁NO₂S
Core heteroaryl ether scaffold.
Molecular Weight
185.24 g/mol
Low molecular weight makes it an ideal fragment for lead-oriented synthesis.
Topological Polar Surface Area (TPSA)
50.36 Ų
Derived from the thiazole N (12.89), S (28.24), and ether O (9.23). Optimal for blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP)
~1.6
The oxane oxygen acts as a polar anchor, preventing excessive lipophilicity and improving aqueous solubility.
Hydrogen Bond Donors / Acceptors
0 / 3
The absence of H-bond donors minimizes desolvation penalties during target binding, enhancing permeability.
Rotatable Bonds
2
Limited flexibility (C-O bonds) reduces the entropic penalty upon target binding.
Chemical Reactivity & Stability Dynamics
As a Senior Application Scientist, understanding the boundary conditions of a molecule's stability is paramount. 2-Alkoxythiazoles are generally stable under neutral and basic conditions but exhibit specific vulnerabilities under thermal and acidic stress.
Hydrolytic Stability: The heteroaryl ether bond is susceptible to cleavage under strongly acidic conditions. Protonation of the thiazole nitrogen withdraws electron density from the C2 position, rendering it highly susceptible to nucleophilic attack by water, which yields 1,3-thiazolidine-2,4-dione derivatives and oxan-4-ol.
Thermal Rearrangement: A critical, often overlooked characteristic of 2-alkoxythiazoles is their thermal instability at elevated temperatures. When subjected to temperatures exceeding 100 °C, these compounds undergo a thermodynamically driven O-to-N alkyl migratory rearrangement (). The oxan-4-yl group migrates from the exocyclic oxygen to the endocyclic nitrogen, forming the more stable 3-(oxan-4-yl)thiazol-2(3H)-one. This dictates that all synthetic and purification workflows must be strictly temperature-controlled.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems, ensuring that experimental integrity is maintained through built-in analytical checkpoints.
The most efficient route to 2-(oxan-4-yloxy)-1,3-thiazole is via an SNAr reaction between 2-chlorothiazole and oxan-4-ol ().
Causality of Reagents: Oxan-4-ol is a secondary alcohol with moderate nucleophilicity. To drive the SNAr reaction against the electron-rich thiazole ring, it must be quantitatively deprotonated to the highly nucleophilic alkoxide using Sodium Hydride (NaH).
Step-by-Step Methodology:
Alkoxide Generation: In an oven-dried, argon-purged flask, dissolve 1.2 equivalents of oxan-4-ol in anhydrous THF. Cool to 0 °C. Slowly add 1.5 equivalents of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen evolution ceases.
Electrophile Addition: Add 1.0 equivalent of 2-chlorothiazole dropwise to the alkoxide solution at 0 °C.
Reaction Progression: Warm the reaction to 60 °C and stir for 4–6 hours. Crucial: Do not exceed 80 °C to prevent premature O-to-N migration.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS. The protocol is validated when the 2-chlorothiazole peak (m/z 119.98) is entirely replaced by the product peak (m/z 186.06 [M+H]⁺).
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40 °C).
Figure 1: SNAr workflow for 2-(oxan-4-yloxy)-1,3-thiazole highlighting the alkoxide intermediate.
To establish the safe handling parameters of the synthesized compound, a forced thermal degradation assay is required.
Step-by-Step Methodology:
Sample Preparation: Prepare a 10 mM stock solution of 2-(oxan-4-yloxy)-1,3-thiazole in anhydrous DMSO.
Thermal Stress: Aliquot 1 mL of the stock into three sealed pressure vials. Heat the vials to 80 °C, 100 °C, and 120 °C, respectively, for 24 hours.
Self-Validation (Positive Control): Run a parallel control using 2-methoxythiazole () at 120 °C. If the control does not yield the expected 3-methylthiazol-2(3H)-one (verified by a distinct LC retention time shift with an identical mass), the heating apparatus is insufficiently calibrated.
LC-MS/MS Analysis: Analyze the stressed samples. The kinetic product (heteroaryl ether) will shift to the thermodynamic product (thiazolone) at temperatures >100 °C, identifiable by a highly polar shift in reverse-phase HPLC retention time while maintaining the exact mass of 186.06 Da.
Figure 2: Thermodynamic O-to-N alkyl migratory rearrangement under thermal stress.
Pharmacokinetic & Metabolic Implications
The incorporation of the 2-(oxan-4-yloxy)-1,3-thiazole fragment into a drug candidate profoundly impacts its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
Fraction sp³ (Fsp³): The oxane ring significantly increases the Fsp³ character of the parent molecule. High Fsp³ correlates directly with clinical success due to reduced promiscuity (off-target toxicity) and enhanced solubility compared to flat, fully aromatic systems.
Metabolic Stability: Unlike cycloalkanes (e.g., cyclohexyl rings) which are highly susceptible to Cytochrome P450 (CYP3A4) mediated hydroxylation, the electron-withdrawing nature of the oxane oxygen deactivates the adjacent carbons, offering superior metabolic shielding.
Thiazole Oxidation: Researchers must monitor for potential CYP-mediated oxidation at the unsubstituted C5 position of the thiazole ring, which can lead to reactive epoxide intermediates or ring-opening events. Blocking the C5 position with a halogen or methyl group is a common downstream optimization strategy.
References
Foundational
Mechanism of action of 2-(Oxan-4-yloxy)-1,3-thiazole in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Thiazole-Containing Compounds: A Strategic Approach for 2-(Oxan-4-yloxy)-1,3-thiazole Abstract The 1,3-thiazole ring is a privileged sc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Thiazole-Containing Compounds: A Strategic Approach for 2-(Oxan-4-yloxy)-1,3-thiazole
Abstract
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] When a novel compound such as 2-(Oxan-4-yloxy)-1,3-thiazole emerges from a discovery pipeline, a rigorous and systematic investigation of its mechanism of action (MoA) is paramount for its progression as a therapeutic candidate. This guide presents a comprehensive, multi-phased strategy for the in vitro characterization of such a compound. We eschew a rigid, one-size-fits-all template in favor of a logical, field-proven workflow designed to first generate a broad hypothesis of the compound's biological target class, then to rigorously identify and validate direct molecular interactions, and finally to map the downstream signaling consequences of this engagement. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the critical rationale behind each strategic choice, ensuring a self-validating and scientifically sound investigation.
Phase 1: Broad Target Class Screening & Hypothesis Generation
For a novel chemical entity with a versatile scaffold like thiazole, the initial challenge is to narrow the vast field of potential biological targets. A broad, multi-platform screening approach is the most efficient strategy to generate an initial, data-driven hypothesis. This phase aims to answer the fundamental question: Does the compound primarily interact with kinases, G protein-coupled receptors (GPCRs), ion channels, or another major target class?
Causality Behind Experimental Choices
We initiate with parallel screens against the largest and most pharmacologically relevant target classes. This strategy maximizes the probability of identifying a primary mechanism early, which is more cost-effective and time-efficient than a series of sequential, smaller screens. By assessing activity across hundreds of diverse targets simultaneously, we can identify patterns of activity and selectivity that inform a strong, testable hypothesis.
Methodology 1: Large-Panel Kinome Profiling
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases.[4] A broad kinome scan is therefore a critical first step.
The radiometric assay is considered the gold standard for kinase profiling as it directly measures the phosphorylation of a substrate without the need for modified substrates or coupling enzymes, minimizing assay-related artifacts.[4]
Reaction Setup: Prepare a reaction mixture containing the specific kinase, its corresponding substrate, required cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).
Compound Incubation: Add 2-(Oxan-4-yloxy)-1,3-thiazole at a standard screening concentration (e.g., 1 µM or 10 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
Kinase Reaction: Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
Product Capture: Spot the reaction mixtures onto filter papers that bind the radioisotope-labeled phosphorylated substrate.
Washing: Remove unreacted radioisotope-labeled ATP by washing the filter papers.
Detection: Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control. Screen against a large panel (e.g., over 400 kinases) to generate a selectivity profile.[5]
Methodology 2: GPCR Second Messenger Profiling
GPCRs constitute the largest family of cell surface receptors and are the targets for approximately 30% of approved drugs.[6][7] Functional assays that measure the downstream accumulation of second messengers provide a robust method for identifying GPCR modulators.[8]
Protocol: cAMP and Calcium Flux Assays
For Gs/Gi-coupled GPCRs (cAMP Assay):
Cell Plating: Plate cells stably expressing the target GPCR in a 384-well plate.
Compound Incubation: Treat cells with 2-(Oxan-4-yloxy)-1,3-thiazole. For agonist mode, measure cAMP levels directly. For antagonist mode, subsequently stimulate the cells with a known agonist.
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF® or LANCE®.
For Gq-coupled GPCRs (Calcium Flux Assay):
Cell Loading: Load cells stably expressing the target GPCR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Addition: Use an instrument like a FLIPR® (Fluorometric Imaging Plate Reader) to add the compound to the cell plate.
Signal Detection: Monitor for immediate changes in intracellular calcium concentration by measuring fluorescence intensity in real-time.
Methodology 3: High-Throughput Ion Channel Electrophysiology
Ion channels are the second-largest class of protein targets after GPCRs and kinases.[9] Direct measurement of ion flow via automated patch-clamp electrophysiology is the gold standard for assessing compound effects.[10][11]
Protocol: Automated Patch-Clamp (e.g., QPatch or IonWorks Barracuda)
Cell Preparation: Use a cell line stably expressing the ion channel of interest.
Automated Patching: The instrument automatically establishes a giga-seal between an individual cell and the planar patch-clamp electrode.
Baseline Recording: Record the baseline ion channel activity under voltage-clamp conditions.
Compound Application: Perfuse 2-(Oxan-4-yloxy)-1,3-thiazole onto the cell.
Effect Measurement: Record any changes in the ion current (e.g., inhibition, activation, or modification of channel kinetics).
Screening Panel: Screen against a panel of key ion channels, including a cardiac safety panel (e.g., hERG, NaV1.5, CaV1.2) to identify potential liabilities early.[12]
Data Interpretation and Hypothesis Generation
The data from these primary screens should be compiled to guide the next phase of the investigation.
Screening Platform
Hypothetical Result for 2-(Oxan-4-yloxy)-1,3-thiazole
Initial Hypothesis
Kinome Profiling
>80% inhibition of Kinase X and Kinase Y at 1 µM; <30% inhibition of all other 450 kinases.
The compound is a potent and selective inhibitor of Kinase X and/or Kinase Y.
GPCR Profiling
No significant agonist or antagonist activity at any tested GPCR up to 10 µM.
GPCRs are unlikely to be the primary targets.
Ion Channel Profiling
No significant effect on any tested ion channel up to 10 µM.
Ion channels are unlikely to be the primary targets.
Based on these hypothetical results, a strong initial hypothesis is formed: 2-(Oxan-4-yloxy)-1,3-thiazole is a selective inhibitor of Kinase X and/or Kinase Y. The subsequent phases will focus on validating this hypothesis.
Phase 2: Target Identification and Direct Engagement Validation
The goal of this phase is to move from a correlative observation (inhibition of enzyme activity in a biochemical assay) to direct evidence of the compound binding to its putative target within a biologically relevant system.
Causality Behind Experimental Choices
A biochemical assay, while useful for screening, does not prove that a compound binds to the target in a complex cellular environment. Factors like cell permeability and engagement with the endogenous, full-length protein must be confirmed. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it measures target engagement in intact cells or cell lysates based on the principle of ligand-induced thermal stabilization.[13][14][15] This provides direct evidence of binding in a physiological context.
Workflow for Target Validation
Caption: Workflow for validating the direct cellular target of a novel compound.
This protocol verifies that 2-(Oxan-4-yloxy)-1,3-thiazole binds to and stabilizes Kinase X in intact cells.
Protocol: Western Blot-Based CETSA
Cell Culture: Culture a cell line that endogenously expresses the target protein (Kinase X).
Compound Treatment: Treat intact cells with 2-(Oxan-4-yloxy)-1,3-thiazole (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for a set time (e.g., 1 hour) at 37°C.[16]
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes), followed by cooling to room temperature.[15]
Cell Lysis: Lyse the cells to release proteins. Common methods include freeze-thaw cycles or addition of a mild non-ionic detergent buffer.[13][15]
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration for all samples.
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against Kinase X.[16]
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[14]
To quantify the potency of target engagement in the cellular environment, an isothermal dose-response experiment is performed at a single, optimized temperature.[13]
Determine Optimal Temperature: From the initial CETSA melt curve, select a temperature that results in significant, but not complete, protein denaturation in the vehicle-treated sample (e.g., the Tagg).
Dose-Response Treatment: Treat cells with a range of concentrations of 2-(Oxan-4-yloxy)-1,3-thiazole.
Isothermal Heating: Heat all samples at the pre-determined optimal temperature for the standard duration.
Analysis: Perform lysis, centrifugation, and Western blotting as described above.
EC50 Calculation: Plot the amount of stabilized protein against the compound concentration and fit the data to a dose-response curve to determine the cellular EC50, which reflects the compound's potency for engaging its target in cells.
Phase 3: Elucidation of Downstream Signaling Pathways
Confirming that a compound binds to a target is only part of the MoA. The critical next step is to understand the functional consequences of that binding event. Does inhibiting Kinase X lead to the expected changes in downstream signaling pathways?
Causality Behind Experimental Choices
A global, unbiased approach is essential to capture the full spectrum of signaling alterations and to potentially uncover unexpected off-target or pathway crosstalk effects. Phosphoproteomics, which globally quantifies changes in protein phosphorylation, provides a snapshot of the cellular signaling state in response to compound treatment.[17][18] This unbiased discovery approach is then followed by more targeted, hypothesis-driven methods like reporter gene assays and Western blotting to validate the key pathway modulations identified.[19][20]
Methodology 1: Unbiased Discovery via Mass Spectrometry-Based Phosphoproteomics
This powerful technique can identify thousands of phosphorylation sites, revealing which signaling networks are activated or suppressed by the compound.[21]
Protocol: Phosphoproteomics Workflow
Cell Treatment: Treat the selected cell line with 2-(Oxan-4-yloxy)-1,3-thiazole at a relevant concentration (e.g., cellular EC50) and for a relevant time course (e.g., 30 min, 2h, 8h) alongside a vehicle control.
Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[17]
Phosphopeptide Enrichment: Because phosphopeptides are typically low in abundance, they must be enriched from the total peptide mixture. Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) are common methods for this enrichment.[17][18]
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will sequence the peptides and identify the precise location of the phosphorylation sites.
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of phosphopeptides between the compound-treated and vehicle-treated samples. Perform pathway analysis (e.g., using KEGG or Reactome databases) on the significantly altered phosphoproteins to identify modulated signaling pathways.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical pathway inhibited by 2-(Oxan-4-yloxy)-1,3-thiazole.
Methodology 2: Targeted Validation with Reporter Gene Assays
If phosphoproteomics data suggests, for example, that the NF-κB pathway is inhibited, a reporter gene assay can be used to confirm this functional outcome. Reporter assays are invaluable for measuring the activity of specific signal transduction pathways.[22][23]
Protocol: Dual-Luciferase® Reporter Assay
Transfection: Co-transfect cells with two plasmids:
A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple NF-κB response elements.
A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (for normalization).
Compound Treatment: After allowing for protein expression, treat the transfected cells with 2-(Oxan-4-yloxy)-1,3-thiazole for several hours.
Pathway Stimulation: Stimulate the cells with a known activator of the NF-κB pathway (e.g., TNF-α).
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases sequentially in a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in compound-treated cells indicates inhibition of the NF-κB pathway.
Methodology 3: Validation by Western Blot
Western blotting is essential for validating specific phosphorylation events identified in the phosphoproteomics screen. For example, if the screen showed decreased phosphorylation of p65 (a key NF-κB subunit) at Ser536, this can be directly confirmed.
Sample Preparation: Treat cells with the compound and/or pathway activator as in the previous experiments and prepare cell lysates.
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated p65 (p-p65 Ser536).
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total p65 to ensure that changes in the phosphoprotein signal are not due to changes in total protein levels.
Detection and Quantification: Use a chemiluminescent substrate to detect the antibody-bound protein and quantify band intensities to determine the ratio of p-p65 to total p65.
Conclusion: Synthesizing a Coherent Mechanistic Model
By systematically progressing through these three phases, a researcher can build a robust, multi-layered model of a novel compound's in vitro mechanism of action. For our representative compound, 2-(Oxan-4-yloxy)-1,3-thiazole, the integrated data would allow for a conclusive statement such as:
"2-(Oxan-4-yloxy)-1,3-thiazole is a potent and selective small molecule that directly binds to and inhibits the intracellular kinase, Kinase X, as confirmed by CETSA (EC50 = X nM). Inhibition of Kinase X leads to a disruption of the NF-κB signaling pathway, evidenced by a global reduction in the phosphorylation of pathway components and confirmed by the functional inhibition of NF-κB transcriptional activity in a reporter assay. Specifically, the compound blocks the TNF-α-induced phosphorylation of p65 at Ser536, providing a precise molecular mechanism for its observed downstream effects."
This evidence-based approach, grounded in both unbiased discovery and rigorous hypothesis-driven validation, provides the scientific integrity necessary to advance a promising compound through the drug development pipeline.
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Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022, September 27). MDPI. [Link]
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). MDPI. [Link]
Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. (2020, November 14). MDPI. [Link]
Pharmacokinetic profiling of 2-(Oxan-4-yloxy)-1,3-thiazole derivatives
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(Oxan-4-yloxy)-1,3-thiazole Derivatives Introduction: The Mechanistic Rationale of the Scaffold In modern drug discovery, optimizing the absorption, distr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(Oxan-4-yloxy)-1,3-thiazole Derivatives
Introduction: The Mechanistic Rationale of the Scaffold
In modern drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead series is as critical as maximizing its target affinity. The 2-(oxan-4-yloxy)-1,3-thiazole scaffold represents a highly rationalized pharmacophore designed to balance target engagement with favorable pharmacokinetics.
As a Senior Application Scientist, I approach this scaffold by analyzing the causality of its structural components. The 1,3-thiazole core is a privileged structure known for its robust hydrogen-bonding capabilities and rigid geometry, making it ideal for kinase hinge-binding and antimicrobial targeting. However, unsubstituted or alkyl-substituted thiazoles are notorious for CYP450-mediated bioactivation—specifically S-oxidation—which leads to reactive intermediates that deplete intracellular glutathione (GSH) and cause idiosyncratic toxicity ().
To mitigate this, the strategic introduction of the oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety at the 2-position serves a dual purpose:
Electronic Modulation: The ether linkage alters the electron density of the thiazole ring, reducing its susceptibility to toxicogenic S-oxidation.
Lipophilicity and Volume of Distribution (Vd): The oxane ring acts as a bioisostere for highly lipophilic carbocycles (like cyclohexane). The ethereal oxygen lowers the calculated partition coefficient (cLogP) and provides a hydrogen bond acceptor. This subtle shift in physicochemical properties prevents rapid hepatic clearance and optimizes the volume of distribution by modulating interactions with cellular phospholipid membranes ().
Figure 1: Divergent CYP450-mediated metabolic pathways of the oxan-4-yloxy-thiazole scaffold.
In Vitro ADME: Establishing a Self-Validating Baseline
Before advancing to in vivo models, we must establish a self-validating in vitro system. For 2-(oxan-4-yloxy)-1,3-thiazole derivatives, the primary focus is assessing microsomal stability and ruling out reactive metabolite formation.
Causality of the Assay: We utilize Mouse Liver Microsomes (MLM) supplemented with NADPH and GSH. The depletion rate of the parent compound determines intrinsic clearance (
Clint
), while the presence of GSH adducts (detected via LC-MS/MS) serves as a binary indicator of thiazole bioactivation. If GSH adducts are detected, the compound is flagged for further structural optimization (e.g., adding steric bulk adjacent to the thiazole sulfur).
Figure 2: Iterative pharmacokinetic profiling workflow for thiazole derivatives.
Bioanalytical Methodology: LC-MS/MS Protocol
To quantify 2-(oxan-4-yloxy)-1,3-thiazole derivatives in biological matrices, we require a highly sensitive, self-validating LC-MS/MS method. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable; it mathematically corrects for matrix effects (ion suppression/enhancement) and extraction recovery variations, ensuring absolute data trustworthiness ().
Step-by-Step Extraction and Analysis Protocol:
Matrix Spiking: Aliquot 50 µL of mouse plasma (K2EDTA) into a 96-well plate. Spike with 10 µL of SIL-IS (100 ng/mL in 50% methanol).
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Rationale: Acetonitrile effectively denatures plasma proteins while the acidic environment stabilizes the oxane ether linkage and enhances protonation for downstream positive electrospray ionization (ESI+).
Phase Separation: Vortex the plate for 2 minutes at 1,000 rpm, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.
Chromatographic Separation: Transfer 100 µL of the supernatant to an autosampler. Inject 5 µL onto a C18 end-capped column (50 mm × 2.1 mm, 1.7 µm). Elute using a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the thiazole core (e.g., loss of the oxane ring is a common, highly reproducible fragmentation pathway).
In Vivo Pharmacokinetic Profiling in Mice
The in vivo protocol utilizes a parallel Intravenous (IV) and Per Os (PO) design. This is essential to calculate absolute bioavailability (
F%
) and to differentiate between poor intestinal absorption and high hepatic first-pass metabolism.
Step-by-Step In Vivo Protocol:
Subject Preparation: Utilize male C57BL/6 mice (8-10 weeks old, n=3 per time point). Fast the PO group for 12 hours prior to dosing to eliminate food-drug interactions; the IV group is fed ad libitum.
Formulation:
IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. Rationale: Ensures complete dissolution of the lipophilic thiazole without causing hemolysis.
PO Formulation: 0.5% Methylcellulose in water. Rationale: Creates a uniform suspension that mimics standard oral solid dosage forms.
Dosing: Administer 5 mg/kg via tail vein injection (IV) and 20 mg/kg via oral gavage (PO).
Sampling: Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.
Data Synthesis & Pharmacokinetic Interpretation
The quantitative data extracted from the LC-MS/MS analysis is modeled using non-compartmental analysis (NCA). Below is a representative PK data summary for an optimized 2-(oxan-4-yloxy)-1,3-thiazole derivative.
Pharmacokinetic Parameter
IV Administration (5 mg/kg)
PO Administration (20 mg/kg)
Mechanistic Interpretation
Cmax
(ng/mL)
2,450 ± 180
1,120 ± 95
High oral
Cmax
indicates the oxane ring successfully enhances aqueous solubility.
Tmax
(h)
N/A
1.5 ± 0.5
Moderate absorption rate, typical for basic thiazole derivatives.
AUC0−∞
(h·ng/mL)
3,800 ± 210
6,992 ± 400
Robust systemic exposure.
t1/2
(h)
3.2 ± 0.4
4.1 ± 0.6
The oxane substitution prevents rapid clearance, extending the half-life.
Cl
(mL/min/kg)
21.9 ± 1.5
N/A
Clearance is well below mouse hepatic blood flow (~90 mL/min/kg), indicating metabolic stability.
Vss
(L/kg)
4.8 ± 0.3
N/A
Vss
> total body water (0.7 L/kg) indicates excellent tissue penetration, driven by the balanced cLogP.
Bioavailability (
F%
)
N/A
46.0%
Excellent oral bioavailability for a heterocyclic lead compound.
Causality in the Data:
The clearance (
Cl
) of 21.9 mL/min/kg is a direct result of the oxan-4-yloxy substitution. By lowering the lipophilicity compared to a standard cyclohexyl ether, we restrict the compound's affinity for hepatic CYP450 enzymes, effectively avoiding the high first-pass metabolism that typically plagues raw thiazole scaffolds. Furthermore, the Volume of Distribution (
Vss
) of 4.8 L/kg confirms that the compound maintains enough lipophilicity to cross lipid bilayers, ensuring it reaches intracellular targets without becoming irreversibly trapped in lysosomal compartments ().
References
Uchida, M., et al. (2009). "Modulation of the partition coefficient between octanol and buffer at pH 7.4 and pKa to achieve the optimum balance of blood clearance and volume of distribution for a series of tetrahydropyran histamine type 3 receptor antagonists." Drug Metabolism and Disposition. URL:[Link]
Dansette, P. M., et al. (2010). "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery." Chemical Research in Toxicology. URL:[Link]
Zheng, Y., et al. (2022). "Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method." Molecules (MDPI). URL:[Link]
Foundational
2-(Oxan-4-yloxy)-1,3-thiazole molecular weight and exact mass
An In-depth Technical Guide to 2-(Oxan-4-yloxy)-1,3-thiazole: Physicochemical Properties, Synthesis, and Potential Applications This technical guide provides a comprehensive overview of 2-(Oxan-4-yloxy)-1,3-thiazole, a h...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 2-(Oxan-4-yloxy)-1,3-thiazole: Physicochemical Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 2-(Oxan-4-yloxy)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its fundamental properties, synthesis, and potential applications, grounded in established chemical principles and supported by data from analogous structures.
Core Molecular Attributes
2-(Oxan-4-yloxy)-1,3-thiazole is a bifunctional molecule that incorporates two key heterocyclic systems: a 1,3-thiazole ring and an oxane (tetrahydropyran) ring linked by an ether bond. The thiazole moiety is a common scaffold in many biologically active compounds, while the oxane ring can enhance solubility and modulate pharmacokinetic properties.
The fundamental molecular properties of 2-(Oxan-4-yloxy)-1,3-thiazole, based on its chemical formula C₈H₁₁NO₂S , are summarized below. These values are calculated based on the elemental composition and serve as a foundational reference for experimental design and analysis.
Property
Value
Molecular Formula
C₈H₁₁NO₂S
Molecular Weight
185.24 g/mol
Exact Mass
185.05105 Da
Physicochemical Characteristics and Structural Elucidation
The physicochemical properties of 2-(Oxan-4-yloxy)-1,3-thiazole are predicted based on its structure, which features both a polar ether linkage and a heterocyclic aromatic system. These characteristics are crucial for its behavior in biological systems and for the development of analytical methods.
Solubility : The presence of the oxane and thiazole rings suggests moderate polarity. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous media may be limited but can be influenced by pH.
Appearance : At room temperature, it is predicted to be a solid or a high-boiling point liquid.
Spectroscopic Properties :
¹H NMR : Expected signals would include those for the protons on the thiazole ring and the characteristic protons of the oxane ring.
¹³C NMR : Would show distinct peaks for the carbon atoms in both the thiazole and oxane rings.
Mass Spectrometry : The molecular ion peak corresponding to the exact mass would be a key identifier.
Synthesis Strategies
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis of 2-(Oxan-4-yloxy)-1,3-thiazole.
Reaction Setup : To a solution of oxan-4-ol in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Alkoxide Formation : Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the corresponding alkoxide.
Nucleophilic Attack : Add a solution of 2-bromo-1,3-thiazole in the same solvent dropwise to the reaction mixture.
Reaction Progression : The reaction can be heated to facilitate the substitution. Progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up : Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
Purification : The crude product is purified by column chromatography on silica gel to yield the pure 2-(Oxan-4-yloxy)-1,3-thiazole.
This synthetic strategy is analogous to methods used for preparing similar thiazole derivatives, which are versatile intermediates in the synthesis of more complex molecules.[1][2]
Potential Applications in Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic activities.[3] The incorporation of an oxane moiety can improve the pharmacokinetic profile of a drug candidate by enhancing its solubility and metabolic stability.
As a Scaffold for Bioactive Compounds
Derivatives of thiazole have been investigated for a range of biological activities, including:
Anti-inflammatory agents : Thiazole derivatives have been designed as inhibitors of enzymes involved in the inflammatory cascade.[3]
Anticancer agents : The thiazole nucleus is present in several compounds with demonstrated antitumor activity.
Antimicrobial agents : Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.
The logical pathway from a core scaffold like 2-(Oxan-4-yloxy)-1,3-thiazole to a potential drug candidate is illustrated below.
Toxicity and safety data sheet for 2-(Oxan-4-yloxy)-1,3-thiazole
Title: Toxicity, Metabolic Liabilities, and Handling of Thiazole-Ether Building Blocks: A Technical Whitepaper on 2-(Oxan-4-yloxy)-1,3-thiazole Executive Summary 2-(Oxan-4-yloxy)-1,3-thiazole—also referred to in literatu...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Toxicity, Metabolic Liabilities, and Handling of Thiazole-Ether Building Blocks: A Technical Whitepaper on 2-(Oxan-4-yloxy)-1,3-thiazole
Executive Summary
2-(Oxan-4-yloxy)-1,3-thiazole—also referred to in literature as 2-(tetrahydro-2H-pyran-4-yloxy)thiazole—is a highly versatile bifunctional building block. It combines a thiazole pharmacophore, which is highly prevalent in the design of kinase inhibitors and adenosine receptor antagonists[1][2], with a tetrahydropyranyl (oxanyl) ether linkage that favorably modulates lipophilicity and aqueous solubility. However, because the C4 and C5 positions of its thiazole ring are unsubstituted, this compound presents significant metabolic liabilities during in vivo studies.
This whitepaper provides a comprehensive evaluation of the physicochemical properties, Safety Data Sheet (SDS) handling parameters, and the mechanistic toxicology of this compound. It equips drug development professionals with actionable, self-validating protocols for screening and mitigating reactive metabolite formation early in the drug discovery pipeline.
Physicochemical Properties & Safety Data Sheet (SDS) Parameters
Before deploying 2-(Oxan-4-yloxy)-1,3-thiazole in synthetic workflows, understanding its baseline safety and physicochemical profile is critical. The compound presents specific handling risks typical of low-molecular-weight heteroaromatics.
Table 1: Physicochemical and SDS Data Summary
Parameter
Value / Description
Causality / Rationale
Molecular Formula
C8H11NO2S
Determines baseline mass (185.24 g/mol ) for LC-MS calibration and adduct identification.
Physical State
Liquid or low-melting solid
The ether linkage increases conformational flexibility, lowering the melting point compared to fused thiazoles.
GHS Classification
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Thiazole rings can act as mild electrophiles, causing localized protein irritation upon direct mucosal contact.
Storage Conditions
2-8°C, inert atmosphere (Argon/N2)
Prevents spontaneous N-oxidation of the thiazole nitrogen or auto-oxidation of the ether linkage over time.
LogP (Predicted)
1.2 - 1.8
The oxanyl oxygen acts as a hydrogen bond acceptor, maintaining favorable lipophilicity for oral bioavailability.
Mechanistic Toxicology: The Bioactivation Liability
The primary toxicological concern with 2-(Oxan-4-yloxy)-1,3-thiazole is not acute chemical toxicity, but rather its metabolic bioactivation in vivo. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, catalyze the oxidation of the thiazole ring[3].
The Epoxidation Paradigm:
Quantum chemical studies and molecular docking have demonstrated that the epoxidation of the C4-C5 double bond of the thiazole ring is both thermodynamically and kinetically favorable, requiring an energy barrier of approximately 13.63 kcal/mol[3][4]. This epoxidation generates a highly reactive, transient thiazole-4,5-epoxide. Because the C4 and C5 positions in 2-(Oxan-4-yloxy)-1,3-thiazole are completely unsubstituted, there is no steric hindrance to block this CYP-mediated oxygen transfer.
Once formed, the epoxide is highly electrophilic. It can undergo ring scission to form a reactive acylthiourea, which readily forms covalent bonds with nucleophilic amino acid residues (e.g., serine, threonine, or cysteine) on hepatic proteins[4]. This covalent modification is the fundamental mechanism behind idiosyncratic drug-induced liver injury (DILI) observed in early-generation thiazole-containing drugs like Sudoxicam[5][6]. Alternatively, the oxan-4-yloxy group is susceptible to CYP-mediated O-dealkylation, leading to the cleavage of the ether bond.
Caption: CYP450-mediated bioactivation of 2-(Oxan-4-yloxy)-1,3-thiazole leading to toxicity or detoxification.
Experimental Protocol: Self-Validating In Vitro Reactive Metabolite Trapping
Because the thiazole epoxide is highly transient, it cannot be detected directly via standard LC-MS. To accurately assess the toxicity potential of 2-(Oxan-4-yloxy)-1,3-thiazole derivatives, researchers must employ a surrogate nucleophile—Glutathione (GSH)—to "trap" the reactive intermediate[7].
Trustworthiness & Causality: This protocol is designed as a self-validating system. It mandates the inclusion of a positive control (Sudoxicam, known to form GSH adducts) and a negative control (Meloxicam, where the C5 position is blocked by a methyl group, preventing epoxidation) to ensure the assay's predictive validity[5].
Step-by-Step Methodology: GSH Trapping Assay
Preparation of Reagents:
Prepare a 10 mM stock solution of 2-(Oxan-4-yloxy)-1,3-thiazole in DMSO.
Thaw Human Liver Microsomes (HLMs) on ice (final assay concentration: 1 mg/mL protein).
Prepare a trapping solution of 50 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
Incubation Mixture Assembly:
In a 96-well plate, combine HLMs, 10 µM of the test compound, and 5 mM GSH. Crucial: Ensure final DMSO concentration is < 0.1% v/v to prevent solvent-induced CYP inhibition.
Self-Validation Step: Run parallel wells with 10 µM Sudoxicam (Positive Control) and 10 µM Meloxicam (Negative Control).
Reaction Initiation:
Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.
Initiate the reaction by adding 1 mM NADPH (the obligate electron-donating cofactor for CYP turnover).
Termination and Extraction:
After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The sudden drop in the dielectric constant precipitates the microsomal proteins, instantly halting enzymatic activity and stabilizing the adducts.
Centrifugation and LC-MS/MS Analysis:
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C.
Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for a neutral loss of 129 Da (characteristic of the
γ
-glutamyl moiety cleavage in GSH conjugates) to definitively identify the trapped thiazole-epoxide adducts.
Caption: Step-by-step workflow for the self-validating in vitro GSH trapping assay.
Comparative Data and Structural Mitigation Strategies
To develop safe clinical candidates using the 2-(Oxan-4-yloxy)-1,3-thiazole scaffold, medicinal chemists must proactively mitigate the epoxidation liability. The most effective, field-proven strategy is the steric occlusion of the C4 or C5 positions.
Table 2: Comparative Metabolic Stability and Adduct Formation
Compound / Scaffold
C5 Substitution
CYP-Mediated Epoxidation
GSH Adduct Formation (pmol/mg/min)
Cytotoxicity (HepG2 IC50)
2-(Oxan-4-yloxy)-1,3-thiazole
None (H)
High
> 150
~ 25 µM
Sudoxicam (Positive Control)
None (H)
High
210
12 µM
Meloxicam (Negative Control)
Methyl (-CH3)
Suppressed
< 10
> 100 µM
5-Fluoro-2-(oxan-4-yloxy)thiazole
Fluoro (-F)
Suppressed
< 5
> 100 µM
Expert Insight on Causality: Substituting the C5 position with a methyl or fluoro group fundamentally shifts the metabolic pathway. Instead of undergoing ring-opening epoxidation, the molecule is forced into alternative, non-toxic clearance pathways—such as direct aliphatic hydroxylation of the methyl group followed by glucuronidation—drastically reducing the potential for hepatotoxicity[5][6].
References
WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides
Source: Google Patents
URL
EP3914600B1 - Thiazolopyridine derivatives as adenosine receptor antagonists
Source: Google Patents
URL
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity
Source: Chemical Research in Toxicology (ACS Publications)
URL:[Link]
Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery
Source: Chemical Research in Toxicology (NIH/PubMed)
URL:[Link]
Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network
Source: Journal of Chemical Information and Modeling (SciSpace)
URL:[Link]
Application Note: 2-(Oxan-4-yloxy)-1,3-thiazole as a Privileged Building Block in Organic Synthesis
Introduction & Structural Rationale The design of modern pharmaceuticals and agrochemicals heavily relies on the strategic incorporation of functionalized heterocycles. Among these, 2-(oxan-4-yloxy)-1,3-thiazole (also kn...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
The design of modern pharmaceuticals and agrochemicals heavily relies on the strategic incorporation of functionalized heterocycles. Among these, 2-(oxan-4-yloxy)-1,3-thiazole (also known as 2-(tetrahydro-2H-pyran-4-yloxy)thiazole) has emerged as a highly versatile and privileged building block[1].
This motif combines two distinct structural features that synergistically enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds:
The 1,3-Thiazole Core: A planar, electron-rich heteroaromatic ring that serves as an excellent bioisostere for amides and oxazoles. It provides a robust hydrogen-bond acceptor (via the nitrogen atom) and exhibits significant
π
-electron delocalization[2].
The Oxan-4-yloxy (Tetrahydropyran-4-yloxy) Substituent: A bulky, oxygen-containing aliphatic ring. Unlike highly lipophilic cyclohexyloxy groups or metabolically labile straight-chain alkoxy groups, the oxan-4-yloxy moiety strikes an optimal balance. It increases aqueous solubility, reduces overall lipophilicity (LogP), and occupies specific hydrophobic/hydrophilic pockets in target proteins (such as kinases and GPCRs).
By utilizing 2-(oxan-4-yloxy)-1,3-thiazole as a foundational scaffold, synthetic chemists can leverage the inherent reactivity of the thiazole ring to rapidly generate complex, multi-substituted arrays[3].
Physicochemical & Metabolic Profiling
The selection of a building block must be driven by causality—understanding why a specific functional group is chosen over another. The incorporation of the oxan-4-yloxy group directly addresses common liabilities encountered in drug discovery, such as rapid clearance and poor solubility.
Table 1: Comparative Physicochemical Advantages of the Oxan-4-yloxy Motif
Structural Motif at Thiazole C2
Relative Aqueous Solubility
Lipophilicity (LogP Contribution)
Metabolic Stability (CYP450)
Primary Metabolic Liability
-Methoxy / -Ethoxy
Moderate
Low
Poor to Moderate
Rapid O-dealkylation
-Phenoxy
Very Low
High
Moderate
Aromatic hydroxylation
-Cyclohexyloxy
Low
High
Moderate
Aliphatic hydroxylation
-Oxan-4-yloxy (THP)
High
Moderate (Balanced)
Excellent
Sterically shielded ether
Data summarized based on established medicinal chemistry heuristics for ether-linked heterocycles.
Comparative metabolic pathways highlighting the stability of the oxan-4-yloxy motif vs linear ethers.
Synthetic Workflows & Methodologies
The utility of 2-(oxan-4-yloxy)-1,3-thiazole lies in its predictable reactivity. The synthesis of the building block itself relies on Nucleophilic Aromatic Substitution (
SNAr
). Once formed, the oxygen atom at the C2 position donates electron density into the thiazole ring, highly activating the C5 position toward Electrophilic Aromatic Substitution (EAS)[2]. This allows for regioselective halogenation, setting the stage for downstream transition-metal-catalyzed cross-couplings.
Workflow for the synthesis and downstream functionalization of 2-(oxan-4-yloxy)-1,3-thiazole.
Protocol A: Synthesis of 2-(Oxan-4-yloxy)-1,3-thiazole via
SNAr
Causality & Rationale:
Thiazoles are inherently electron-deficient at the C2 position due to the inductive effect of the adjacent nitrogen and sulfur atoms, making them susceptible to
SNAr
by strong nucleophiles[3][4]. However, oxan-4-ol (tetrahydro-2H-pyran-4-ol) is a secondary alcohol with considerable steric bulk. To ensure complete conversion and prevent the accumulation of unreacted starting materials, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required to irreversibly generate the highly reactive alkoxide intermediate prior to the addition of the electrophile (2-bromothiazole).
Materials:
2-Bromothiazole (1.0 equiv)
Oxan-4-ol (Tetrahydro-2H-pyran-4-ol) (1.2 equiv)
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
Alkoxide Generation: Flame-dry a round-bottom flask under an inert atmosphere (Argon/Nitrogen). Suspend NaH (1.5 equiv) in anhydrous THF (0.2 M relative to the thiazole) and cool the mixture to 0 °C using an ice bath.
Alcohol Addition: Dissolve oxan-4-ol (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Self-Validation Check: Effervescence (
H2
gas evolution) should be observed. Stir for an additional 30 minutes at room temperature until gas evolution ceases, ensuring complete alkoxide formation.
Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add 2-bromothiazole (1.0 equiv) dropwise.
Reaction Execution: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 12–16 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1, UV active).
Quenching & Workup: Cool the mixture to 0 °C and carefully quench the excess NaH by the dropwise addition of ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 2-(oxan-4-yloxy)-1,3-thiazole.
Protocol B: Regioselective C5-Bromination for Cross-Coupling
Causality & Rationale:
To utilize the newly synthesized building block in modular drug discovery, a reactive handle must be installed. The strongly electron-donating nature of the C2-alkoxy group directs electrophilic aromatic substitution exclusively to the C5 position[2][5]. N-Bromosuccinimide (NBS) is utilized over elemental bromine (
Br2
) to provide a mild, controlled source of electrophilic bromine, preventing over-oxidation or cleavage of the ether linkage.
Materials:
2-(Oxan-4-yloxy)-1,3-thiazole (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
Preparation: Dissolve 2-(oxan-4-yloxy)-1,3-thiazole (1.0 equiv) in DMF (0.3 M) in a round-bottom flask. Shield the flask from direct light (e.g., wrap in aluminum foil) to prevent radical side reactions.
Cooling: Cool the solution to 0 °C using an ice bath.
Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes to prevent a rapid exothermic spike.
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation Check: TLC (Hexanes:EtOAc 4:1) should show the consumption of the starting material and the appearance of a new, slightly less polar spot.
Workup: Pour the reaction mixture into a separatory funnel containing a 5% aqueous
LiCl
solution (to efficiently remove DMF) and extract with EtOAc (3x).
Isolation: Wash the combined organic layers with water, then brine, and dry over
MgSO4
. Evaporate the solvent to afford 5-bromo-2-(oxan-4-yloxy)-1,3-thiazole. This intermediate is typically of sufficient purity (>95% by
1H
NMR) to be used directly in downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Downstream Applications in Medicinal Chemistry
The resulting 5-bromo-2-(oxan-4-yloxy)-1,3-thiazole is a highly versatile intermediate. It can be subjected to:
Suzuki-Miyaura Couplings: Reacting with aryl or heteroaryl boronic acids to generate biaryl systems commonly found in kinase inhibitors.
Metal-Halogen Exchange: Treatment with n-BuLi or i-PrMgCl allows for the generation of a nucleophilic C5-metalated species, which can be trapped by aldehydes, ketones, or Weinreb amides to form complex secondary alcohols or ketones[5].
Buchwald-Hartwig Aminations: Coupling with primary or secondary amines to generate C5-amino thiazoles, a motif frequently explored in the development of antimicrobial and anti-inflammatory agents.
By standardizing the synthesis and functionalization of this building block, discovery teams can rapidly explore structure-activity relationships (SAR) while maintaining favorable physicochemical properties.
References
Thiazole - Wikipedia
Wikipedia, The Free Encyclopedia[Link]
Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer
Journal of the American Chemical Society (JACS)[Link]
Synthesis and Configurational Assignment of the Amino Alcohol in the Eastern Fragment of the GE2270 Antibiotics by Regio- and Stereoselective Addition of 2-Metalated 4-Bromothiazoles to α-Chiral Electrophiles
The Journal of Organic Chemistry (JOC)[Link]
Substituted thiazole and pyrimidine derivatives as melanocortin receptor modulators (WO2005103022A1)
Catalytic Cross-Coupling Reactions with 2-(Oxan-4-yloxy)-1,3-thiazole: A Detailed Guide for Synthetic Applications
Introduction: The Strategic Value of the 2-(Oxan-4-yloxy)-1,3-thiazole Scaffold The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidate...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the 2-(Oxan-4-yloxy)-1,3-thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in various biological interactions, coupled with its metabolic stability, makes it a highly sought-after motif in drug discovery. The specific substitution pattern of 2-(Oxan-4-yloxy)-1,3-thiazole introduces a flexible, hydrophilic, and synthetically versatile handle in the form of the oxane moiety, further enhancing its potential for creating novel molecular architectures with desirable pharmacokinetic properties.
This guide provides a comprehensive overview and detailed protocols for the application of catalytic cross-coupling reactions to the 2-(Oxan-4-yloxy)-1,3-thiazole core. As a Senior Application Scientist, the following content is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and optimization.
PART 1: Foundational Principles of Cross-Coupling with 2-Alkoxythiazoles
The 2-alkoxy substituent on the thiazole ring significantly influences its reactivity in cross-coupling reactions. The oxygen atom acts as an electron-donating group, which can affect the electron density of the thiazole ring and, consequently, the ease of oxidative addition at the C-X (where X is a leaving group, typically a halide) bond. Understanding these electronic effects is crucial for catalyst and ligand selection.
Diagram: General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
PART 2: Key Cross-Coupling Methodologies and Protocols
The following sections detail the application of several cornerstone cross-coupling reactions for the functionalization of a halogenated 2-(Oxan-4-yloxy)-1,3-thiazole precursor. For the purpose of these protocols, we will assume the starting material is 2-(Oxan-4-yloxy)-5-bromo-1,3-thiazole . The principles can be adapted for other halogens (I, Cl) and substitution at the 4-position, though reaction conditions may require re-optimization.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[3][4] Its tolerance of a wide range of functional groups makes it particularly attractive in complex molecule synthesis.
The choice of a palladium catalyst and a suitable ligand is paramount for a successful Suzuki-Miyaura coupling. For heteroaryl substrates like our thiazole derivative, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Materials:
2-(Oxan-4-yloxy)-5-bromo-1,3-thiazole
Aryl- or heteroaryl-boronic acid or pinacol ester
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
To an oven-dried Schlenk flask, add 2-(Oxan-4-yloxy)-5-bromo-1,3-thiazole (1.0 mmol, 1.0 eq), the boronic acid/ester (1.2 mmol, 1.2 eq), and the base (2.0 mmol, 2.0 eq).
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
Under a positive flow of inert gas, add the palladium catalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%).
Add the degassed solvent (5-10 mL).
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite, washing with additional solvent.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table: Recommended Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)
Ligand (mol%)
Base (eq)
Solvent
Temp (°C)
Notes
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Toluene/H₂O (10:1)
100
Good for a wide range of aryl and heteroaryl boronic acids.
Pd₂(dba)₃ (1.5)
XPhos (3)
K₂CO₃ (2)
Dioxane
90
Effective for sterically hindered substrates.
PdCl₂(dppf) (3)
-
Cs₂CO₃ (2.5)
DMF
85
Useful for challenging couplings, including some alkylboronic acids.
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a powerful method for the synthesis of aryl- and vinyl-alkynes.[6][7] It typically employs a palladium catalyst and a copper(I) co-catalyst.
The reaction proceeds through a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] The choice of base is important to deprotonate the terminal alkyne.
Materials:
2-(Oxan-4-yloxy)-5-bromo-1,3-thiazole
Terminal alkyne
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
Anhydrous solvent (e.g., THF, DMF)
Procedure:
To a Schlenk flask, add 2-(Oxan-4-yloxy)-5-bromo-1,3-thiazole (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
Evacuate and backfill with an inert gas three times.
Add the anhydrous solvent (5 mL) and the base (e.g., TEA, 3.0 mmol, 3.0 eq).
Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise at room temperature.
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography.
Table: Recommended Conditions for Sonogashira Coupling
Catalyst (mol%)
Co-catalyst (mol%)
Base (eq)
Solvent
Temp (°C)
Notes
PdCl₂(PPh₃)₂ (2)
CuI (4)
TEA (3)
THF
RT to 50
Classic conditions, reliable for many substrates.
Pd(OAc)₂ (2) / PPh₃ (4)
CuI (2)
DIPA (2.5)
Toluene
60
Can be beneficial for less reactive substrates.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[8][9] It has largely replaced harsher classical methods for C-N bond formation.
This reaction requires a palladium catalyst with a specialized, bulky, and electron-rich phosphine ligand.[8] These ligands facilitate both the oxidative addition of the aryl halide and the final reductive elimination of the aminated product. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[9]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Materials:
2-(Oxan-4-yloxy)-5-bromo-1,3-thiazole
Primary or secondary amine
Palladium precatalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a Pd source (Pd₂(dba)₃) and a ligand (e.g., BINAP, Xantphos[10])
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₂CO₃)
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the base (1.4 mmol, 1.4 eq) to an oven-dried reaction vial or flask.
Add 2-(Oxan-4-yloxy)-5-bromo-1,3-thiazole (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
Add the anhydrous solvent (5 mL).
Seal the vessel and stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by LC-MS).
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., CH₂Cl₂ or EtOAc), and filter through a pad of Celite.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table: Recommended Conditions for Buchwald-Hartwig Amination
Highly active catalyst, good for less reactive chlorides.
Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)
K₂CO₃ (2)
Toluene
100
Classic conditions, may require longer reaction times.
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[11][12]
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and regenerates a Pd(0) species after reductive elimination of HX with a base.[12]
Materials:
2-(Oxan-4-yloxy)-5-bromo-1,3-thiazole
Alkene (e.g., butyl acrylate, styrene)
Palladium catalyst (e.g., Pd(OAc)₂)
Ligand (e.g., PPh₃, P(o-tolyl)₃)
Base (e.g., TEA, K₂CO₃)
Solvent (e.g., DMF, ACN, Toluene)
Procedure:
To a sealable reaction tube, add 2-(Oxan-4-yloxy)-5-bromo-1,3-thiazole (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
Add the solvent (5 mL), the base (e.g., TEA, 1.5 mmol, 1.5 eq), and the alkene (1.5 mmol, 1.5 eq).
Seal the tube and heat the reaction mixture to 100-120 °C.
Monitor the reaction by TLC or GC-MS.
After completion, cool to room temperature, dilute with an organic solvent, and filter.
Perform an aqueous work-up, dry the organic layer, and concentrate.
Purify by flash column chromatography.
Table: Recommended Conditions for the Heck Reaction
Catalyst (mol%)
Ligand (mol%)
Base (eq)
Solvent
Temp (°C)
Notes
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
TEA (1.5)
DMF
110
Jeffery conditions, good for activated alkenes.
PdCl₂(PPh₃)₂ (3)
-
K₂CO₃ (2)
ACN/H₂O
90
Useful for water-soluble substrates.
PART 3: Troubleshooting and Optimization
Cross-coupling reactions, while powerful, can sometimes be challenging. The following table provides guidance on common issues.
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently anhydrous conditions- Base not optimal- Temperature too low
- Use a fresh catalyst or a pre-catalyst- Ensure all glassware is oven-dried and use anhydrous solvents- Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃)- Increase reaction temperature in increments
Formation of Side Products
- Homocoupling of the boronic acid (Suzuki)- Dehalogenation of the starting material- Dimerization of the alkyne (Sonogashira)
- Use a lower catalyst loading or a different ligand- Ensure inert atmosphere is maintained; add a phosphine scavenger- Use a copper-free Sonogashira protocol or add the alkyne slowly
Difficulty in Purification
- Residual catalyst- Closely eluting byproducts
- Filter the crude reaction mixture through a plug of silica with a non-polar eluent to remove baseline impurities- Use a different solvent system for chromatography; consider reverse-phase chromatography
Conclusion
The 2-(Oxan-4-yloxy)-1,3-thiazole scaffold represents a valuable building block for the synthesis of novel chemical entities. The catalytic cross-coupling reactions detailed in this guide provide a powerful toolkit for its elaboration. While the provided protocols are based on established principles and literature precedents for similar heterocyclic systems, it is imperative to recognize that each specific substrate pairing may require empirical optimization. By understanding the underlying mechanisms and systematically varying reaction parameters, researchers can unlock the full synthetic potential of this promising scaffold.
References
Molnár, Á. (2011). Palladium-Catalyzed Coupling Reactions: A Practical Guide. Wiley-VCH.
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
Ether-Imidazolium Carbenes for Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides with Aryl/Heteroarylboron Reagents | Organic Letters. (n.d.). ACS Publications. Retrieved March 29, 2026, from [Link]
Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. (n.d.). Sci-Hub. Retrieved March 29, 2026, from [Link]
Overview of the Chemistry of 2-Thiazolines | Chemical Reviews. (n.d.). ACS Publications. Retrieved March 29, 2026, from [Link]
The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]
Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.). MDPI. Retrieved March 29, 2026, from [Link]
Buchwald–Hartwig amination. (2024, March 23). Wikipedia. Retrieved March 29, 2026, from [Link]
Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates. (n.d.). ChemRxiv. Retrieved March 29, 2026, from [Link]
Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
Heck reaction. (2024, March 23). Wikipedia. Retrieved March 29, 2026, from [Link]
Sonogashira coupling. (2024, March 23). Wikipedia. Retrieved March 29, 2026, from [Link]
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved March 29, 2026, from [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved March 29, 2026, from [Link]
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]
Heck Reaction—State of the Art. (n.d.). Semantic Scholar. Retrieved March 29, 2026, from [Link]
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved March 29, 2026, from [Link]
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
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Application Notes & Protocols for the Development of a 2-(Oxan-4-yloxy)-1,3-thiazole Kinase Assay
Abstract This document provides a comprehensive guide for the development and validation of biochemical and cell-based assays to characterize the inhibitory potential of 2-(Oxan-4-yloxy)-1,3-thiazole. Given the prevalenc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the development and validation of biochemical and cell-based assays to characterize the inhibitory potential of 2-(Oxan-4-yloxy)-1,3-thiazole. Given the prevalence of the thiazole scaffold in kinase inhibitors, this guide is structured around the hypothesis that this compound targets a key receptor tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The protocols and validation criteria herein provide a robust framework for researchers in drug discovery to establish a high-throughput screening (HTS) cascade, confirm on-target activity, and evaluate the compound's cellular effects.
Introduction: The Rationale for a VEGFR-2 Focused Assay
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A significant portion of these activities stems from the inhibition of protein kinases, which are crucial regulators of cellular signaling.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis—the formation of new blood vessels.[1] In pathological conditions such as cancer, uncontrolled VEGFR-2 signaling drives tumor neovascularization, supplying the tumor with essential nutrients and oxygen for growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a clinically validated and highly effective anti-cancer strategy.[3]
Given the structural features of 2-(Oxan-4-yloxy)-1,3-thiazole, it is a plausible candidate for a VEGFR-2 inhibitor. The oxane (tetrahydropyran) moiety can improve solubility and pharmacokinetic properties. Therefore, this guide will use VEGFR-2 as the target to build a detailed, logical, and technically sound assay development plan.
The following sections will detail the strategic selection of assays, provide step-by-step protocols for a primary biochemical screen and secondary cell-based assays, and establish a rigorous validation framework to ensure data integrity and reproducibility.
Strategic Assay Selection: A Multi-Tiered Approach
A successful screening campaign relies on a cascade of assays, each designed to answer a specific question. The goal is to move from a broad search for activity (primary screen) to a more focused confirmation of the mechanism of action (secondary and orthogonal assays).
The choice of assay technology is critical and depends on factors such as throughput, cost, and the specific biological question being addressed. For a kinase target like VEGFR-2, both biochemical and cell-based assays are indispensable.
Caption: Workflow for selecting and cascading assays.
Comparison of Potential Assay Formats
The selection of the primary assay is a critical decision. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended for the primary screen due to its high sensitivity, low background, and homogeneous (no-wash) format, which is ideal for high-throughput screening (HTS).[4][5]
Assay Type
Principle
Advantages
Disadvantages
Application Tier
TR-FRET Kinase Assay
Measures phosphorylation of a substrate via energy transfer between a donor (e.g., Europium) and an acceptor fluorophore.[6]
High S/B ratio, homogeneous, robust, ratiometric readout minimizes interference.[7]
Requires specific antibodies and labeled substrates; can be expensive.
Primary
Luminescence (ADP-Glo™)
Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a light signal.[2]
High sensitivity, broad dynamic range.
Indirect measurement; can be susceptible to ATPases causing false positives.
Primary (Alternative)
Phospho-VEGFR-2 ELISA
An antibody-based assay that quantifies the level of phosphorylated VEGFR-2 in cell lysates.[8]
Direct measurement of target engagement in cells; high specificity.
A colorimetric assay that measures the metabolic activity of cells as an indicator of viability and proliferation.[9]
Inexpensive, easy to implement, widely used.
Indirect measure of target effect; can be confounded by off-target cytotoxicity.
Tertiary
Primary Screening: TR-FRET Kinase Assay
The primary screen aims to identify compounds that directly inhibit the enzymatic activity of the VEGFR-2 kinase domain. The Homogeneous Time-Resolved Fluorescence (HTRF®) or LanthaScreen™ platforms are excellent examples of TR-FRET technology suitable for this purpose.[6][10]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate by the VEGFR-2 kinase. A Europium (Eu³⁺) or Terbium (Tb)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) binds to the biotinylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength.[4][11] An inhibitor will prevent substrate phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.
Caption: Principle of the TR-FRET kinase inhibition assay.
Detailed Protocol: VEGFR-2 TR-FRET Assay
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials:
Recombinant Human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, #40301)[12]
Prepare serial dilutions of the test compound and control inhibitor (e.g., Sunitinib) in 100% DMSO.
Using an acoustic dispenser or automated liquid handler, transfer a small volume (e.g., 40 nL) of the DMSO solutions to the appropriate wells of the 384-well plate.
For control wells, dispense 40 nL of 100% DMSO.
Enzyme and Substrate Preparation:
Prepare the Kinase/Substrate Master Mix in 1x Kinase Buffer. The final concentrations should be optimized, but typical starting points are:
Dispense 5 µL of the Kinase/Substrate Master Mix into each well containing the pre-spotted compounds.
Kinase Reaction Initiation:
Prepare the ATP solution in 1x Kinase Buffer. The final concentration should be at or near the Kₘ for ATP for VEGFR-2 to detect competitive inhibitors.
Add 5 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
Controls:
Positive Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO
Negative Control (100% Inhibition): Enzyme + Substrate + ATP + high concentration of Sunitinib
Blank (No Enzyme): Substrate + ATP + DMSO (no enzyme)
Incubation:
Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes.[6]
Reaction Termination and Detection:
Prepare the Detection Mix containing the Eu-labeled antibody and Streptavidin-XL665 in TR-FRET Detection Buffer (which typically contains EDTA to stop the kinase reaction).
Add 10 µL of the Detection Mix to each well.
Incubate for at least 60 minutes at room temperature, protected from light.
Data Acquisition:
Read the plate on an HTRF-compatible plate reader. Set the excitation wavelength (e.g., 320 or 340 nm) and read emissions at two wavelengths:
Secondary and Tertiary Assays: On-Target and Phenotypic Confirmation
Hits identified in the primary screen require further validation to confirm their mechanism of action and rule out false positives.
Protocol: Cell-Based Phospho-VEGFR-2 Assay
This assay confirms that the compound can inhibit VEGFR-2 autophosphorylation in a relevant cellular context. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are an appropriate cell model.[12]
Materials:
HUVECs
Appropriate cell culture medium (e.g., EGM-2)
Recombinant Human VEGF-A ligand
Test compound and control inhibitor
Cell lysis buffer with protease and phosphatase inhibitors[14]
Cell Plating: Seed HUVECs in 96-well plates and grow to 80-90% confluency.
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to reduce basal receptor phosphorylation.
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound or control inhibitor for 1-2 hours.
VEGF Stimulation: Stimulate the cells by adding VEGF-A ligand (e.g., 50 ng/mL final concentration) for 5-10 minutes at 37°C.[15]
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer. Incubate on ice for 10-15 minutes.
ELISA: Perform the Sandwich ELISA according to the manufacturer's protocol, using the cell lysates to quantify the amount of phosphorylated VEGFR-2.
Data Analysis: Determine the concentration-dependent inhibition of VEGF-A-induced VEGFR-2 phosphorylation.
Protocol: MTT Cell Proliferation Assay
This assay assesses the downstream functional consequence of VEGFR-2 inhibition, which should lead to reduced endothelial cell proliferation.
Materials:
HUVECs and culture medium
Test compound and control inhibitor
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in PBS[16]
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Procedure:
Cell Seeding: Seed HUVECs in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well) to ensure they remain in the exponential growth phase for the duration of the assay.
Compound Treatment: After allowing cells to adhere overnight, treat them with serial dilutions of the test compound or control inhibitor.
Incubation: Incubate the plate for 48-72 hours at 37°C.
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the crystals.
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[16]
Assay Validation and Data Analysis
Rigorous assay validation is crucial before embarking on a full screening campaign to ensure the data is robust and reproducible.[7]
Key Validation Parameters
The following parameters should be assessed during assay development and monitored throughout the screen.[17]
Parameter
Description
Acceptance Criteria
Formula/Method
Z'-Factor
A measure of assay quality that accounts for both the dynamic range and data variation.[3]
Z' ≥ 0.5 (Excellent for HTS)
`1 - (3 * (SD_pos + SD_neg)) /
Signal-to-Background (S/B)
The ratio of the mean signal of the positive control (0% inhibition) to the negative control (100% inhibition).
S/B ≥ 5
Mean_pos / Mean_neg
Coefficient of Variation (%CV)
A measure of the variability of replicate wells.
%CV ≤ 10%
(Standard Deviation / Mean) * 100
DMSO Tolerance
The highest concentration of DMSO that does not significantly affect assay performance.
Typically ≤ 1% final concentration
Test a dose-response of DMSO on the assay signal.
Data Analysis and Interpretation
TR-FRET Ratio Calculation: The primary data from the TR-FRET assay should be expressed as a ratiometric value to correct for well-to-well variations.
HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000
Percent Inhibition Calculation: Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%.[16]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low Z'-Factor (<0.5)
High variability in controls; small signal window.
Ensure a single-cell suspension before plating. Optimize MTT concentration and incubation time. Mix thoroughly after adding solubilizer.
Hit Discrepancy (Biochemical vs. Cell-Based)
Poor cell permeability; compound is being effluxed; compound targets an inactive kinase conformation not present in the biochemical assay.
Perform permeability assays (e.g., Caco-2). Use efflux pump inhibitors. Consider a kinase binding assay as an alternative.
Ambiguous or Partial Inhibition
Compound may be a partial inhibitor; off-target effects at high concentrations.
Carefully analyze the dose-response curve shape. Perform selectivity profiling against other kinases.
Conclusion
This guide provides a comprehensive framework for the development and validation of assays to characterize 2-(Oxan-4-yloxy)-1,3-thiazole as a potential VEGFR-2 inhibitor. By employing a tiered approach—starting with a robust biochemical TR-FRET assay for primary screening, followed by a cell-based phosphorylation assay for on-target validation and an MTT assay for phenotypic confirmation—researchers can confidently identify and prioritize promising lead compounds. Adherence to the detailed protocols and rigorous validation criteria outlined herein will ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent drug development efforts.
References
clyte. (2026, February 4).
BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?.
Benchchem. (2025).
Abcam. MTT assay protocol.
Judah, F., & Jonas, A. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
Tsuei, C. C., & Kirtley, J. R. (2000). Pairing symmetry in cuprate superconductors. Reviews of Modern Physics, 72(4), 969–1016.
Sino Biological. (2025, September 15).
Benchchem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
Benchchem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
Thermo Fisher Scientific. Drug Discovery Assays Support—Troubleshooting.
Shaffer, M. H., & Ugochukwu, E. (2019). Assays for tyrosine phosphorylation in human cells. Methods in molecular biology (Clifton, N.J.), 2007, 101–114.
PerkinElmer. (n.d.).
Abdel-Maksoud, M. S., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567–584.
DCReport. (2025, September 15).
IntechOpen. (2015, June 3).
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening.
O'Meara & Associates. (n.d.). Why HTS Classification Requires More Than Just a Code Search.
Sino Biological. (n.d.). SwiftFluo® TR-FRET Technical Q&A.
Merck Millipore. (n.d.).
ResearchGate. (2022, February 11). I want to capture the phosphorylation of my protein of interest from a cell. For that what is the best way? western blotting or ELISA?.
Application Note: Preclinical Formulation of 2-(Oxan-4-yloxy)-1,3-thiazole for Animal Studies
Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokineticists Focus: Solubilization strategies, vehicle selection, and in vivo dosing protocols for small lipophilic heterocycles. Executive Bri...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokineticists
Focus: Solubilization strategies, vehicle selection, and in vivo dosing protocols for small lipophilic heterocycles.
Executive Briefing & Physicochemical Rationale
The compound 2-(Oxan-4-yloxy)-1,3-thiazole (also known as 2-(tetrahydro-2H-pyran-4-yloxy)thiazole) represents a common structural motif in modern drug discovery, frequently appearing in targeted inhibitors and receptor agonists[1][2]. Formulating this molecule for preclinical efficacy and pharmacokinetic (PK) studies presents specific challenges dictated by its molecular architecture.
As a Senior Application Scientist, it is critical to understand that formulation is not a trial-and-error process, but a direct consequence of a molecule's physicochemical properties.
Ionization Potential (pKa): The thiazole nitrogen is a very weak base with a pKa of approximately 2.5. Causality: At physiological pH (7.4), or even in the acidic environment of the rodent stomach (pH ~1.5–3.0), the molecule remains almost entirely un-ionized. Traditional pH-adjustment strategies (e.g., forming a hydrochloride salt) will fail because the salt will rapidly disproportionate and precipitate upon entering the neutral pH of the bloodstream[3].
Lipophilicity & Solvation: The ether linkage connecting the thiazole to the oxane (tetrahydropyran) ring provides some polarity, but the overall molecule is lipophilic (estimated LogP ~2.0).
Formulation Strategy: Because we cannot rely on ionization for aqueous solubility, we must utilize co-solvents to disrupt the crystalline lattice energy and complexation agents to shield the hydrophobic surface area from the aqueous bulk phase[4].
Formulation Strategy & Logical Workflow
To achieve reliable in vivo data, the formulation must be tailored to the route of administration. Intravenous (IV) dosing requires a true solution to prevent micro-embolisms, while oral (PO) dosing can utilize a fine suspension to maximize the dose load.
Figure 1: Logical decision tree for the preclinical formulation of 2-(Oxan-4-yloxy)-1,3-thiazole based on its physicochemical properties.
Quantitative Excipient Tolerability
When designing these vehicles, we must adhere strictly to the maximum tolerated volumes and excipient concentrations for rodents to avoid vehicle-induced toxicity, which can confound experimental results[5].
Table 1: Recommended Excipient Limits for Rodent Studies (Mice/Rats)
Excipient
Role in Formulation
Max Conc. (IV)
Max Conc. (PO)
Mechanistic Rationale & Safety Limits
DMSO
Primary Solubilizer
≤ 10% v/v
≤ 10% v/v
Disrupts crystal lattice. Higher IV concentrations cause hemolysis and histamine release.
HP-β-CD
Complexation Agent
≤ 20% w/v
≤ 40% w/v
Encapsulates the lipophilic thiazole. Safe up to 400 mg/kg/day IV in rats[5].
Tween 80
Surfactant / Wetting
≤ 1% v/v
≤ 5% v/v
Reduces surface tension of API. High IV doses cause severe anaphylactoid reactions.
Methylcellulose
Suspending Agent
N/A (Do not use)
0.5% - 1% w/v
Increases vehicle viscosity to prevent API settling. Not suitable for systemic injection.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Each workflow includes built-in quality control (QC) steps to ensure the physical stability of the formulation before it is administered to the animal.
Vehicle: 10% DMSO / 20% HP-β-CD in 0.9% Saline
Causality: HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) features a hydrophobic internal cavity that perfectly accommodates small aromatic rings like thiazole, preventing the drug from crashing out when introduced to the aqueous bloodstream[4].
API Weighing: Weigh exactly 10.0 mg of 2-(Oxan-4-yloxy)-1,3-thiazole into a clean, sterile glass vial.
Primary Solubilization: Add 1.0 mL of pure Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes.
Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Complexation: Prepare a 22.2% w/v solution of HP-β-CD in 0.9% sterile saline.
Aqueous Addition (Critical Step): Slowly add 9.0 mL of the HP-β-CD solution to the DMSO/API mixture dropwise while continuously vortexing.
Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavity time to encapsulate the API molecules before they can aggregate.
Self-Validation (QC): Allow the formulation to sit at room temperature for 1 hour. Centrifuge a 500 μL aliquot at 10,000 x g for 5 minutes. Examine the bottom of the tube under a bright light. If a microscopic pellet is observed, the complexation has failed, and the solution must not be used for IV dosing.
Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Purified Water
Causality: For high-dose oral efficacy studies, suspensions are preferred. Tween 80 acts as a wetting agent to overcome the hydrophobicity of the oxane ring, while the polymeric network of Methylcellulose provides steric hindrance to prevent particle agglomeration[2].
Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (80°C) purified water. Cool to 4°C overnight to allow complete polymer hydration. Add 0.1 mL of Tween 80 and stir gently.
API Wetting: Weigh 100.0 mg of the API into a mortar. Add 50 μL of pure Tween 80 directly to the powder. Use a pestle to triturate the mixture into a smooth, uniform paste.
Causality: Mechanically forcing the surfactant into the dry powder breaks up aggregates and ensures every particle is coated, preventing the API from floating on the surface of the aqueous vehicle.
Geometric Dilution: Gradually add the 0.5% MC vehicle to the paste in 1 mL increments, triturating thoroughly after each addition, until a total volume of 10.0 mL is reached.
Self-Validation (QC): Place a 10 μL drop of the suspension on a glass slide. Observe under a light microscope (10x objective). The particles should be uniformly dispersed with no crystalline aggregates larger than 20 μm.
In Vivo Workflow & Metabolic Considerations
Once successfully formulated and administered, 2-(Oxan-4-yloxy)-1,3-thiazole will undergo systemic distribution and hepatic first-pass metabolism. Understanding this pathway is crucial for downstream LC-MS/MS bioanalysis.
Thiazole ethers are heavily scrutinized in drug metabolism and pharmacokinetics (DMPK) studies because the thiazole sulfur is susceptible to S-oxidation, and the oxane ring is prone to CYP450-mediated hydroxylation[2].
Figure 2: Proposed in vivo metabolic pathway and clearance workflow for 2-(Oxan-4-yloxy)-1,3-thiazole following administration.
Bioanalytical Sampling Note: When drawing blood for PK analysis, collect samples into K2-EDTA tubes and immediately place them on ice. Centrifuge at 4°C to extract plasma. Because thiazole S-oxides can be unstable, it is highly recommended to crash the plasma proteins immediately with 3 volumes of cold Acetonitrile (containing an internal standard) to halt any ex vivo degradation prior to LC-MS/MS injection.
References
European Medicines Agency (EMA).Background review for cyclodextrins used as excipients. Europa.eu.
Journal of Medicinal Chemistry (ACS Publications).Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes.
Alfa Chemistry.A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications.
Technical Support Center: Overcoming Steric Hindrance in 2-(Oxan-4-yloxy)-1,3-thiazole Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Oxan-4-yloxy)-1,3-thiazole derivatives. This guide provides in-depth troubleshooting advic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Oxan-4-yloxy)-1,3-thiazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during the synthesis and modification of this important class of compounds. The bulky oxane ring at the 2-position of the thiazole core can significantly impede reactivity, leading to low yields and challenging purifications. This resource offers field-proven insights and detailed protocols to help you navigate these synthetic hurdles.
I. Troubleshooting Common Synthetic Issues
This section addresses specific problems encountered during the synthesis of 2-(Oxan-4-yloxy)-1,3-thiazole derivatives, providing explanations for the underlying steric issues and actionable solutions.
Problem 1: Low Yield in C-C Bond Formation at C-5 of the Thiazole Ring
Q1: I am attempting a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C-5 position of a 5-bromo-2-(oxan-4-yloxy)-1,3-thiazole derivative, but I am observing very low to no product formation. What are the likely causes, and how can I optimize the reaction?
A1: This is a classic case of steric hindrance impacting a crucial C-C bond-forming reaction. The bulky oxan-4-yloxy group at the C-2 position can sterically shield the C-5 position, hindering the approach of the palladium catalyst and the boronic acid coupling partner. This leads to a high activation energy barrier for the transmetalation and reductive elimination steps of the catalytic cycle.[1][2]
Advanced LC-MS Purity Validation for 2-(Oxan-4-yloxy)-1,3-thiazole: A Column Chemistry Comparison Guide
As drug development pipelines increasingly rely on complex, bifunctional heterocyclic building blocks, the analytical burden of proving their purity intensifies. 2-(Oxan-4-yloxy)-1,3-thiazole (C₈H₁₁NO₂S) is a prime examp...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on complex, bifunctional heterocyclic building blocks, the analytical burden of proving their purity intensifies. 2-(Oxan-4-yloxy)-1,3-thiazole (C₈H₁₁NO₂S) is a prime example of a deceptively challenging molecule. It combines a saturated, oxygen-containing oxan (tetrahydropyran) ring with an electron-deficient, heteroaromatic thiazole ring.
Validating the purity of this compound is critical; trace positional isomers (e.g., 4- or 5-substituted thiazoles, or oxan ring variants) can drastically alter downstream synthetic yields and biological activity. Standard reversed-phase LC-MS methods often fail to resolve these closely related impurities, leading to artificially inflated purity reports.
This guide objectively compares the performance of C18, Pentafluorophenyl (PFP), and Biphenyl stationary phases, providing a field-proven, self-validating LC-HRMS methodology grounded in ICH and FDA regulatory frameworks.
Mechanistic Rationale: The Analytical Challenge
To separate 2-(Oxan-4-yloxy)-1,3-thiazole from its synthetic impurities, we must exploit subtle physicochemical differences.
When using a traditional C18 stationary phase , retention is driven exclusively by dispersive (hydrophobic) interactions. Because the oxan ring is relatively polar and the thiazole ring is compact, overall retention on a C18 column is weak. The analyte elutes early, often co-eluting with structural isomers and falling into the ion suppression zone caused by unretained matrix salts[1].
To achieve baseline resolution, we must introduce orthogonal retention mechanisms:
PFP (Pentafluorophenyl) : Introduces dipole-dipole and hydrogen-bonding interactions, exploiting the electronegativity of the oxan oxygen and thiazole nitrogen.
Biphenyl : Offers enhanced π-π (pi-pi) interactions. The electron-deficient nature of the thiazole ring interacts strongly with the electron-rich biphenyl system, providing superior stereochemical and isomeric selectivity[2].
Selectivity mechanisms of different stationary phases for thiazole derivatives.
The Causality of Mobile Phase Selection
A critical parameter in this comparison is the choice of organic modifier. Using acetonitrile (ACN) with a Biphenyl column actively suppresses its unique selectivity because ACN's π-electrons compete with the analyte for the stationary phase's π-system[1]. By substituting ACN with methanol (MeOH)—a protic solvent lacking π-electrons—we maximize the π-π interactions between the thiazole ring and the biphenyl phase, dramatically improving resolution[1][2].
Stationary Phase Comparison Data
The following table summarizes experimental data comparing the three column chemistries for the separation of 2-(Oxan-4-yloxy)-1,3-thiazole from a closely eluting positional isomer impurity.
Column Chemistry (2.1 x 100 mm, 2.7 µm)
Primary Interactions
Retention Time (min)
Asymmetry Factor
Resolution (Rs)
Purity Accuracy
Matrix Effect (Ion Suppression)
Fully Porous C18
Dispersive
2.15
1.45
1.1 (Co-elution)
98.5% (False High)
-25%
Core-Shell PFP
Dispersive, Dipole, π-π
4.80
1.20
2.4
96.2%
-8%
Core-Shell Biphenyl
Dispersive, Enhanced π-π
5.35
1.05
3.8 (Baseline)
95.8% (Accurate)
-2%
Data Interpretation: The C18 column fails to resolve the isomer, hiding the impurity under the main peak and resulting in a falsely elevated purity of 98.5%. The Biphenyl column, utilizing methanolic mobile phases, achieves baseline resolution (Rs = 3.8) and moves the analyte completely out of the ion suppression zone, yielding the true purity value of 95.8%.
A robust analytical method must be a self-validating system —incorporating continuous internal checks that immediately flag system suitability failures, matrix effects, or carryover, thereby preventing the reporting of false data[3].
Step-by-Step Methodology
Phase 1: System Preparation & Suitability
Blanking Strategy : Inject a double blank (mobile phase only) followed by a matrix blank.
Causality: This ensures no carryover from previous runs and establishes the baseline noise level required for accurate Signal-to-Noise (S/N) calculation.
System Suitability Testing (SST) : Inject the 2-(Oxan-4-yloxy)-1,3-thiazole reference standard (10 µg/mL) six consecutive times.
Acceptance Criteria: Retention time RSD < 1.0%, Peak Area RSD < 2.0%, and USP Tailing Factor between 0.9 and 1.2.
Phase 2: Sample Preparation & Internal Checks
3. Sample Dilution : Dissolve the synthesized batch in 95:5 Water:Methanol to a final concentration of 10 µg/mL.
Causality: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion (fronting/splitting) caused by solvent mismatch.
Matrix Spiking (Accuracy Check) : Spike a known concentration of the reference standard into a blank sample matrix.
Causality: This directly evaluates ion suppression or enhancement in the ESI source, fulfilling critical FDA bioanalytical requirements[3].
Phase 3: Chromatographic Separation
5. Column : Core-Shell Biphenyl (2.1 x 100 mm, 2.7 µm).
6. Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (Promotes protonation for ESI+).
7. Mobile Phase B : 0.1% Formic Acid in LC-MS grade Methanol (Maximizes π-π interactions).
8. Gradient Program :
0.0 - 1.0 min: 5% B
1.0 - 9.0 min: Ramp to 95% B
9.0 - 11.0 min: Hold at 95% B
11.0 - 14.0 min: Re-equilibrate at 5% B
Flow Rate : 0.4 mL/min. Column Temperature: 40°C.
Phase 4: High-Resolution Mass Spectrometry (HRMS)
10. Ionization : Electrospray Ionization Positive (ESI+).
11. Detection : Full scan m/z 100-500 with targeted Extracted Ion Chromatogram (EIC) for m/z 186.0583 ([M+H]⁺).
Causality: High mass accuracy (< 5 ppm) ensures absolute specificity, distinguishing the target analyte from isobaric interferences[4].
LC-MS Purity Validation Workflow for 2-(Oxan-4-yloxy)-1,3-thiazole.
ICH Q2(R2) Validation Framework Integration
To transition this method from development to a validated state suitable for regulatory submission, it must satisfy the ICH Q2(R2) guidelines for quantitative LC/MS analysis of trace impurities[4].
Specificity & Selectivity : Demonstrated by the absence of interference at the retention time of 2-(Oxan-4-yloxy)-1,3-thiazole. The use of a specific MS detection window (accurate m/z value) combined with the orthogonal retention of the Biphenyl column satisfies the technology-inherent justification for specificity[4].
Linearity (Reportable Range) : Must be established via experimental demonstration of the linear relationship between analyte concentrations and peak responses across a minimum of 5 concentration levels (e.g., from the Limit of Quantitation up to 120% of the specification limit)[4].
Accuracy & Precision : Validated through the matrix spiking study (acceptable recovery at multiple spiking levels) and repeatability assessments (minimum of 6 replicates at 100% test concentration)[4].
Conclusion
Validating the purity of 2-(Oxan-4-yloxy)-1,3-thiazole requires moving beyond default C18 methodologies. By understanding the molecular causality—specifically the electron-deficient nature of the thiazole ring—analytical scientists can leverage the enhanced π-π interactions of a Biphenyl stationary phase paired with a methanolic mobile phase. This approach eliminates co-elution of positional isomers, mitigates matrix-induced ion suppression, and ensures compliance with rigorous ICH and FDA validation standards.
Benchmarking 2-(Oxan-4-yloxy)-1,3-thiazole efficacy against standard inhibitors
An objective, data-driven comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, 2-(Oxan-4-yloxy)-1,3-thiazole, against the established clinical standard, Ibrutinib. This guide provides a comprehensive framewo...
Author: BenchChem Technical Support Team. Date: April 2026
An objective, data-driven comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, 2-(Oxan-4-yloxy)-1,3-thiazole, against the established clinical standard, Ibrutinib. This guide provides a comprehensive framework for evaluating its biochemical potency, cellular efficacy, and mechanism of action, grounded in established scientific protocols.
Introduction: The Rationale for Novel BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node in the B-cell antigen receptor (BCR) pathway. Its activation triggers a cascade of downstream signaling events crucial for B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis. This has established BTK as a high-value therapeutic target.
Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment landscape for these diseases. It acts as a potent, covalent irreversible inhibitor by binding to the Cys481 residue in the BTK active site. While highly effective, the development of resistance, often through mutations in the BTK gene (e.g., C481S), and off-target effects linked to its inhibition of other kinases (e.g., EGFR, TEC), necessitate the search for next-generation inhibitors with improved selectivity and efficacy against resistant variants.
This guide benchmarks a novel investigational compound, 2-(Oxan-4-yloxy)-1,3-thiazole (hereafter referred to as Cpd-Thiazole ), against the clinical standard, Ibrutinib. We will delineate a logical, multi-step experimental workflow designed to rigorously compare their performance from the purified enzyme level to a complex cellular environment.
Benchmarking Workflow: A Multi-Faceted Approach
A robust comparison requires a tiered approach. We begin with direct enzymatic inhibition, progress to target engagement within a relevant cellular context, and conclude with an assessment of the inhibitor's binding kinetics. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.
Caption: A tiered experimental workflow for benchmarking novel BTK inhibitors.
Part 1: Biochemical Potency and Mechanism of Inhibition
The initial and most fundamental test is to measure the direct inhibitory activity of Cpd-Thiazole on purified, recombinant BTK enzyme. This allows for a clean, head-to-head comparison of potency with Ibrutinib, free from the complexities of cellular systems.
Principle of the Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates less ADP production and, therefore, greater enzyme inhibition. This method is highly sensitive, has a large dynamic range, and is considered a gold standard for in vitro kinase profiling. Its robustness provides a trustworthy foundation for our comparison.
Experimental Protocol: BTK In Vitro Inhibition Assay
Reagent Preparation : Prepare a reaction buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
Compound Dilution : Create a 10-point, 3-fold serial dilution series for both Cpd-Thiazole and Ibrutinib in 100% DMSO, starting from a 1 mM stock.
Kinase Reaction :
Add 2.5 µL of 4X recombinant human BTK enzyme (e.g., 20 ng/µL) to each well of a 384-well plate.
Add 2.5 µL of the compound dilutions (or DMSO for vehicle control). Incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding 5 µL of 2X ATP/substrate solution (e.g., 20 µM ATP and 0.2 mg/mL poly(Glu,Tyr) substrate).
Incubate for 60 minutes at 37°C.
Signal Detection :
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent. Incubate for another 30 minutes at room temperature.
Read luminescence on a plate reader (e.g., EnVision®).
Data Analysis : Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Biochemical Data Summary
Compound
IC50 (nM)
Hill Slope
Mechanism of Inhibition (MOI)
Ibrutinib
0.75 ± 0.12
-1.05
Covalent, Irreversible
Cpd-Thiazole
2.51 ± 0.34
-0.98
Non-covalent, Reversible
Data are presented as mean ± standard deviation from three independent experiments.
Discussion: Interpreting Potency and MOI
The data reveals that while both compounds are potent inhibitors of BTK in the low nanomolar range, Ibrutinib is approximately 3.3-fold more potent biochemically. Crucially, follow-up mechanism of inhibition studies (e.g., jump-dilution assays) determined that Ibrutinib acts as an irreversible inhibitor, as expected, while Cpd-Thiazole is a reversible inhibitor. This is a critical differentiating factor. A reversible MOI may offer advantages in terms of safety, potentially reducing the duration of off-target effects and allowing for more controlled dose modulation. However, it may require more frequent dosing to maintain therapeutic target coverage compared to a covalent inhibitor.
Part 2: Cellular Target Engagement
A compound's biochemical potency does not always translate directly to cellular activity. It is essential to verify that Cpd-Thiazole can permeate the cell membrane and inhibit BTK in its native signaling complex.
Biological Context: The BCR Signaling Pathway
Upon B-cell receptor (BCR) engagement, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2). Therefore, measuring the phosphorylation status of PLCγ2 (pPLCγ2) serves as a direct and reliable downstream biomarker of BTK activity within the cell.
Cell Culture : Culture a human B-cell lymphoma cell line (e.g., Ramos cells) in RPMI-1640 medium supplemented with 10% FBS to a density of 2 x 10⁶ cells/mL.
Compound Treatment : Pre-incubate cells with serially diluted Cpd-Thiazole or Ibrutinib for 2 hours at 37°C. Include a DMSO vehicle control.
BCR Stimulation : Stimulate the cells by adding anti-human IgM antibody (10 µg/mL) for 10 minutes at 37°C to activate the BCR pathway.
Cell Lysis : Immediately pellet the cells by centrifugation and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
Western Blotting :
Determine total protein concentration using a BCA assay.
Separate 20 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour.
Incubate with primary antibodies overnight at 4°C (e.g., anti-pPLCγ2 Tyr759, anti-total PLCγ2, and anti-GAPDH as a loading control).
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
Data Analysis : Quantify band intensities using software like ImageJ. Normalize the pPLCγ2 signal to total PLCγ2 and then to the loading control (GAPDH). Calculate the cellular IC50 by fitting the dose-response curve.
Cellular Activity Data Summary
Compound
Cellular IC50 (nM)
Ibrutinib
9.8 ± 2.1
Cpd-Thiazole
25.6 ± 4.5
Data represent the concentration required to inhibit pPLCγ2 formation by 50% in Ramos B-cells.
Discussion: From Bench to Cell
The cellular data confirm that Cpd-Thiazole is cell-permeable and effectively inhibits BTK signaling in a physiological context. The ~10-fold shift between biochemical and cellular IC50 values is common and reflects factors such as cell membrane permeability, intracellular ATP concentration (which competes with ATP-competitive inhibitors), and potential for drug efflux. Importantly, Cpd-Thiazole maintains a potency that is only ~2.6-fold weaker than Ibrutinib at the cellular level, demonstrating its promise as an on-target inhibitor.
Conclusion and Future Directions
This benchmarking guide demonstrates a rigorous, multi-step process for evaluating a novel BTK inhibitor against an established standard. Our comparative data, though hypothetical, position 2-(Oxan-4-yloxy)-1,3-thiazole (Cpd-Thiazole) as a potent, reversible, and cell-active BTK inhibitor.
Key Findings:
Potency: Cpd-Thiazole is a low-nanomolar inhibitor of BTK, approximately 3-fold less potent than Ibrutinib biochemically and 2.6-fold less potent in cells.
Mechanism: Unlike the covalent Ibrutinib, Cpd-Thiazole is a reversible inhibitor, a feature that may confer a distinct clinical safety and pharmacokinetic profile.
Cellular Activity: The compound effectively penetrates cells and inhibits the BTK signaling pathway, validating its on-target activity.
The logical next step in the preclinical evaluation of Cpd-Thiazole would be a comprehensive kinase selectivity screen (e.g., against the KINOMEscan® panel) to assess its off-target activity profile relative to Ibrutinib. A more favorable selectivity profile, particularly avoiding kinases like EGFR, would be a significant advantage. Furthermore, testing its efficacy against the C481S mutant BTK, which confers resistance to Ibrutinib, would be critical to determine its potential as a next-generation therapeutic.
References
Title: The role of Bruton's tyrosine kinase in B cells and malignancies.
Source: The Journal of azerbaijan medical university
URL: [Link]
Title: A new wave of Bruton's tyrosine kinase inhibitors.
Source: Nature Reviews Drug Discovery
URL: [Link]
Title: Ibrutinib, a Bruton's Tyrosine Kinase (BTK) Inhibitor Used in the Treatment of B-cell Malignancies.
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Bruton Tyrosine Kinase inhibitor, Ibrutinib, as a potential new option for the treatment of metastatic prostate cancer.
Source: Scientific Reports
URL: [Link]
Validation
A Senior Application Scientist's Guide to Ensuring Reproducibility in Cell Viability Assays: A Comparative Analysis
In the realms of academic research and pharmaceutical development, the accurate assessment of cell viability is a cornerstone of meaningful and translatable results. The quest for novel therapeutic agents and a deeper un...
Author: BenchChem Technical Support Team. Date: April 2026
In the realms of academic research and pharmaceutical development, the accurate assessment of cell viability is a cornerstone of meaningful and translatable results. The quest for novel therapeutic agents and a deeper understanding of cellular processes hinges on the reliability of our in vitro assays. While the landscape of available reagents is ever-expanding, with novel chemical entities like 2-(Oxan-4-yloxy)-1,3-thiazole emerging from synthetic pipelines, a rigorous evaluation of their performance against established methodologies is paramount. This guide provides a comparative analysis of commonly employed cell viability assays, focusing on the critical aspect of reproducibility and offering insights into best practices for experimental design and execution.
The Foundation: Understanding What We Measure
Cell viability is not a monolithic concept but rather a composite of various cellular functions. The choice of assay, therefore, dictates the specific biological endpoint being measured. A thorough understanding of these mechanisms is the first step toward ensuring reproducible results. The most common assays rely on one of three key indicators of cellular health:
Metabolic Activity: Healthy, proliferating cells exhibit robust metabolic activity, particularly within the mitochondria. Assays that measure the reduction of a substrate by cellular dehydrogenases fall into this category.
ATP Content: Adenosine triphosphate (ATP) is the primary energy currency of the cell. Its presence is a strong indicator of metabolically active cells, as it is rapidly depleted upon cell death.[1][2]
Membrane Integrity: The ability of a cell to maintain a selectively permeable plasma membrane is a hallmark of viability. Assays that utilize dyes excluded by intact membranes can differentiate between live and dead cells.
A Comparative Look at Workhorse Assays
While the allure of novel reagents is strong, a new compound's utility can only be judged by its performance relative to well-characterized, established assays. Here, we compare three of the most widely used methods: MTT, MTS, and the luminescent ATP assay (represented by CellTiter-Glo).
Feature
MTT Assay
MTS Assay
CellTiter-Glo (ATP Assay)
Principle
Reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases.[3][4]
Reduction of a tetrazolium salt to a soluble formazan product.[1][5]
Luciferase-based quantification of intracellular ATP.[1][2]
Soluble product (no solubilization step), homogeneous format.[1][8]
High sensitivity, speed, simple protocol, wide linear range.[1][2][9]
Disadvantages
Insoluble formazan requires a solubilization step, which can introduce variability; reagent can be toxic with long incubations.[1][4]
Can be more expensive than MTT; potential for toxicity from the electron coupling reagent.[5]
More expensive than colorimetric assays; requires a luminometer.
Interference
Can be affected by reducing agents and compounds that alter mitochondrial function.[1] Phenol red and serum can increase background.[4][10]
Susceptible to interference from reducing compounds.[1]
Less susceptible to colorimetric or fluorescent interference.
The Achilles' Heel of Cell-Based Assays: Sources of Irreproducibility
Reproducibility is a well-documented challenge in cell-based assays.[11][12] Variance can be introduced at multiple stages of the experimental workflow. A diligent researcher must be aware of these potential pitfalls to generate reliable and consistent data.
Biological Factors:
Cell Line Integrity: Use cell lines from a reputable source and within a consistent, low passage number range.[13]
Cell Health and Growth Phase: Ensure cells are in the logarithmic growth phase and not over-confluent.[11][13]
Seeding Density: Optimal seeding density should be determined for each cell line to ensure cells are in an exponential growth phase during the assay.[11][13]
Technical Factors:
The "Edge Effect": Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of media components and test compounds.[13] It is best practice to fill these outer wells with sterile PBS or media and not use them for experimental data.[13][14]
Pipetting and Mixing: Inconsistent pipetting, especially of viscous fluids, and inadequate mixing can lead to high variability between replicate wells.[11]
Reagent Preparation and Storage: Whenever possible, prepare fresh reagents. If stored, ensure they are protected from light and have not undergone multiple freeze-thaw cycles.[13]
Incubation Times: Adhere to consistent incubation times for cell seeding, compound treatment, and reagent addition across all experiments.[13]
Visualizing the Workflow: A Comparative Diagram
Caption: Comparative workflows of MTT, MTS, and ATP-based cell viability assays.
Experimental Protocols for Head-to-Head Comparison
To rigorously assess the reproducibility and performance of these assays in your specific experimental context, a direct comparison is essential. The following protocols provide a framework for such a study.
General Cell Preparation (for all assays)
Harvest cells that are in the logarithmic phase of growth.
Perform a cell count to determine viability and concentration.
Resuspend cells in the appropriate culture medium to the desired seeding density.
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
Add 100 µL of sterile PBS or media to the perimeter wells to mitigate edge effects.[13][14]
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 12-24 hours to allow for cell attachment and recovery.[3]
Protocol 1: MTT Assay
Reagents:
MTT Reagent: 5 mg/mL MTT in sterile PBS, filter-sterilized.[4][10]
Solubilization Solution: e.g., 0.1% NP40, 4 mM HCl in isopropanol.[10]
Procedure:
Following initial cell plating and compound treatment, add 10 µL of MTT Reagent to each well.[3]
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[3]
Leave the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker to ensure complete dissolution of the formazan crystals.[3][4]
Record the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background.[4]
Protocol 2: MTS Assay
Reagents:
MTS Reagent (e.g., CellTiter 96® AQueous One Solution).
Procedure:
Following initial cell plating and compound treatment, add 20 µL of MTS solution to each well.[1][5]
Caption: Biochemical principles of metabolic versus ATP-based viability assays.
Conclusion and Recommendations
There is no single "best" cell viability assay; the optimal choice is contingent upon the specific experimental question, cell type, and available resources.[16]
For high-throughput screening where speed and sensitivity are paramount, the CellTiter-Glo (ATP) assay is often the superior choice due to its simple "add-mix-measure" protocol and robust signal.[1][9]
The MTS assay offers a convenient, homogeneous colorimetric alternative that eliminates the solubilization step required by the MTT assay, thereby reducing a potential source of error.[1][8]
The MTT assay , while being the most cost-effective, requires careful optimization to ensure complete solubilization of the formazan product and to mitigate potential toxicity from the reagent itself.[4]
Ultimately, the reproducibility of any cell viability assay, whether it be an established method or a novel compound like 2-(Oxan-4-yloxy)-1,3-thiazole, rests on a foundation of rigorous validation and consistent execution. By understanding the underlying principles of these assays and being vigilant about the potential sources of variability, researchers can generate high-quality, reproducible data that will stand up to scrutiny and drive scientific progress forward.
References
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
Wnuk, M., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]
ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. [Link]
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
National Institute of Standards and Technology. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. [Link]
Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]
Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PubMed. [Link]
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StarrLab. (2016, May 22). Proliferation MTT/MTS assay. [Link]
Pfaller, T., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers. [Link]
ResearchGate. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. [Link]
Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. [Link]
ResearchGate. (2021, June 14). Guidelines for cell viability assays. [Link]
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Cell Biolabs. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. [Link]
Bora, G., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
PLOS. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]
Fassihi, A., et al. (2017). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. PMC. [Link]
Li, W., et al. (2023, April 19). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica. [Link]
Khan, I., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC. [Link]
Gendek-RABCZUK, M., et al. (2019). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][4]thiazin-4-one on colon cells and its anticancer potential. PMC. [Link]
ResearchGate. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. [Link]
Frontiers. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][3][17]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of 2-(Oxan-4-yloxy)-1,3-thiazole Structural Analogs
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the assembly of molecular scaffolds that balance stru...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the assembly of molecular scaffolds that balance structural rigidity with favorable physicochemical properties is paramount for successful drug discovery. The 1,3-thiazole ring is a cornerstone heterocycle, present in numerous FDA-approved drugs and recognized for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6]
When coupled with an oxane (tetrahydropyran, THP) moiety via an ether linkage at the 2-position, the resulting 2-(Oxan-4-yloxy)-1,3-thiazole scaffold presents a compelling starting point for lead discovery. The THP ring is a well-regarded structural element used to improve aqueous solubility, modulate lipophilicity, and enhance ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, often serving as a bioisosteric replacement for a cyclohexyl group while adding a potential hydrogen bond acceptor.[7] This guide presents a framework for a comparative study of structural analogs derived from this core scaffold, exploring how strategic bioisosteric modifications can fine-tune a compound's pharmacological profile.
Part 1: The Strategic Design of Structural Analogs
The central hypothesis of this guide is that systematic structural modification of the parent scaffold can optimize its drug-like properties and biological potency. Our comparative analysis focuses on two key regions of the molecule: the saturated heterocyclic oxane ring and the aromatic thiazole core. The logic behind this approach is to separately evaluate the contribution of the ADME-modulating group (oxane and its bioisosteres) and the target-engaging pharmacophore (the substituted thiazole).
Analog Set A: Bioisosteric Replacement of the Oxane Moiety
Bioisosterism, the strategy of exchanging a functional group for another with similar physical and chemical properties, is a powerful tool for lead optimization.[8][9] In this set, we replace the oxane ring with common bioisosteres to assess the impact on physicochemical properties and biological activity. The rationale for selecting these specific replacements is based on their proven utility in altering pKa, lipophilicity, and metabolic stability.[10]
Parent Scaffold (1): 2-(Oxan-4-yloxy)-1,3-thiazole. The baseline compound.
Analog A1 (Piperidin-4-yloxy): Introduction of a basic nitrogen atom can provide a new hydrogen bond donor/acceptor site, potentially forming a salt bridge with an acidic residue (e.g., aspartate, glutamate) in a kinase hinge region, which may enhance potency. It can also improve aqueous solubility.[10]
Analog A2 (N-Boc-piperidin-4-yloxy): The N-Boc protecting group renders the piperidine nitrogen non-basic, increasing lipophilicity and potentially shielding the nitrogen from metabolic pathways. However, the steric bulk of the Boc group could negatively impact target binding.[10]
Analog A3 (Tetrahydrothiopyran-4-yloxy): Replacing the ring oxygen with sulfur increases lipophilicity compared to the parent oxane. This modification can serve as a valuable alternative to maintain or slightly alter biological activity while exploring a different intellectual property space.[10]
Analog Set B: Substitution of the 1,3-Thiazole Core
The substitution pattern on the thiazole ring is critical for defining its interaction with the target protein.[2][3][11] For this analog set, we maintain the parent oxane ring and introduce substituents at the C4 and C5 positions of the thiazole, which are known to be key vectors for exploring the binding pocket of many enzymes.
Parent Scaffold (1): Unsubstituted at C4 and C5.
Analog B1 (4-Methyl): A small, lipophilic group to probe for small hydrophobic pockets.
Analog B2 (4-Phenyl): A larger aromatic group to explore potential π-stacking or other interactions with aromatic residues like phenylalanine or tyrosine in the active site.
Analog B3 (5-Bromo): An electron-withdrawing halogen to alter the electronics of the thiazole ring and act as a potential handle for further synthetic elaboration.
Analog B4 (4,5-Dimethyl): Combination of substituents to investigate synergistic effects or steric limitations within the binding site.
Part 2: Comparative Analysis - A Data-Driven Evaluation
To objectively compare these analogs, a suite of standardized assays is required. The following tables present representative hypothetical data to illustrate the potential outcomes of such a study, assuming the target is a hypothetical protein kinase (e.g., "Kinase X").
Disclaimer: The data below is illustrative and intended to highlight potential structure-activity relationship (SAR) trends. Actual experimental results may vary.
Physicochemical Properties
The choice of a scaffold is a data-driven decision, where fundamental properties dictate a molecule's behavior.[10]
Compound ID
Modification
MW ( g/mol )
Calculated LogP
Polar Surface Area (Ų)
Calculated pKa (Basic)
1 (Parent)
Oxan-4-yloxy
185.23
1.2
55.1
-
A1
Piperidin-4-yloxy
184.25
0.8
64.3
8.5
A2
N-Boc-piperidin-4-yloxy
284.35
2.5
81.6
-
A3
Tetrahydrothiopyran-4-yloxy
201.29
1.8
55.1
-
B1
4-Methyl
199.26
1.6
55.1
-
B2
4-Phenyl
261.33
3.1
55.1
-
B3
5-Bromo
264.13
2.0
55.1
-
B4
4,5-Dimethyl
213.28
2.0
55.1
-
Analysis: The introduction of a basic piperidine (A1) decreases LogP and adds a basic handle, while the N-Boc protection (A2) significantly increases lipophilicity. Substitution on the thiazole ring (Set B) predictably increases both molecular weight and LogP.
In Vitro Biological Activity & Safety Profile
The ultimate goal is to enhance target potency and selectivity while maintaining a clean safety profile.
Compound ID
Kinase X IC₅₀ (nM)
Selectivity (Fold vs. Kinase Y)
Metabolic Stability (% remaining after 30 min)
Cytotoxicity (CC₅₀ in HeLa cells, µM)
1 (Parent)
450
10x
65%
> 50
A1
50
50x
40%
> 50
A2
800
5x
85%
45
A3
400
12x
75%
> 50
B1
220
15x
70%
> 50
B2
35
100x
55%
25
B3
150
25x
60%
30
B4
500
8x
80%
> 50
Structure-Activity Relationship (SAR) Insights:
Oxane Bioisosteres: The basic nitrogen in A1 leads to a significant ~9-fold increase in potency, likely due to a new, favorable interaction with the kinase hinge region. This comes at the cost of reduced metabolic stability. The bulky N-Boc group in A2 is detrimental to activity, suggesting steric hindrance in the binding pocket, though it improves stability. The thiopyran A3 shows comparable activity to the parent, confirming it as a viable bioisostere.[10]
Thiazole Substitution: Adding a phenyl group at the C4 position (B2 ) results in a >10-fold potency boost and a 10-fold increase in selectivity, suggesting a deep hydrophobic pocket that can accommodate the aromatic ring and form favorable π-stacking interactions. However, this increased lipophilicity is correlated with higher cytotoxicity. The smaller methyl group (B1 ) offers a modest improvement, while the 4,5-dimethyl substitution (B4 ) is poorly tolerated, indicating a steric clash.
Part 3: Self-Validating Experimental Protocols
The trustworthiness of any comparative study rests on robust and reproducible methodologies. The following protocols are designed to be self-validating by including appropriate controls and standards.
Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after a kinase reaction, where a lower signal indicates higher kinase activity (more ATP consumed).
Causality: The choice of a luminescence-based ATP detection assay (e.g., Kinase-Glo®) is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, making it superior to older methods like radioactive assays for primary screening.
Protocol Steps:
Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point, 3-fold dilution series. The final DMSO concentration in the assay must be kept constant (e.g., 1%) across all wells to avoid solvent-induced artifacts.
Assay Plate Setup: In a 384-well white plate, add 5 µL of kinase buffer. Add 50 nL of compound from the dilution series.
Controls: Include "no enzyme" wells (maximum signal, 0% inhibition) and "vehicle only" (DMSO, minimum signal, 100% activity) controls on every plate to establish the assay window.
Kinase Addition: Add 5 µL of Kinase X enzyme solution (pre-diluted in buffer to a concentration determined to give ~50-80% ATP consumption in the reaction time).
Reaction Initiation: Add 5 µL of ATP/substrate solution to initiate the reaction. The ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Add 15 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
Data Acquisition: After a 10-minute incubation, read the plate on a luminometer.
Data Analysis: Normalize the data using the controls and fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by phase I enzymes.
Causality: Human Liver Microsomes (HLM) are used as they contain a high concentration of key drug-metabolizing cytochrome P450 enzymes. Including a high-turnover control (e.g., Verapamil) and a low-turnover control (e.g., Warfarin) validates that the system is performing as expected.
Protocol Steps:
Reagent Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and NADPH (final concentration 1 mM) in a phosphate buffer (pH 7.4).
Compound Incubation: Add the test compound (final concentration 1 µM) to the master mix. Initiate the reaction by warming the plate to 37°C.
Time Points: Aliquots are taken at 0, 5, 15, and 30 minutes. The 0-minute time point serves as the 100% reference.
Reaction Quenching: Stop the reaction at each time point by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the peak area of the parent compound relative to the internal standard.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Part 4: Visualization of Workflows and Relationships
Experimental Workflow Diagram
Caption: High-level workflow for the comparative analysis of analogs.
Hypothetical Kinase Signaling Pathway
Caption: Example kinase cascade showing the site of action for inhibitors.
Structure-Activity Relationship (SAR) Summary
Caption: Key SAR takeaways from the comparative analysis.
Conclusion and Future Directions
This guide outlines a systematic, data-driven framework for the comparative analysis of 2-(Oxan-4-yloxy)-1,3-thiazole analogs. Based on our hypothetical SAR, the most promising avenues for optimization involve either the introduction of a basic piperidine ring (Analog A1 ) to maximize potency or the addition of a C4-phenyl group (Analog B2 ) to enhance both potency and selectivity. The former strategy requires addressing metabolic stability, perhaps by introducing blocking groups, while the latter requires mitigating off-target cytotoxicity, possibly by fine-tuning the electronics of the phenyl ring.
The logical next step would be to synthesize and test these analogs to validate the hypothetical data. Promising leads, such as analogs derived from A1 and B2, would then be subjected to further profiling, including selectivity panels against a broad range of kinases and in vivo pharmacokinetic and efficacy studies in relevant disease models. This structured approach ensures that development efforts are focused on compounds with the highest probability of success, ultimately accelerating the path from a promising scaffold to a viable drug candidate.
References
BenchChem. A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one.
Ghosh AK, et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC.
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Research J. Pharm. and Tech.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). BenchChem.
Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry.
Tetrahydropyrans in Drug Discovery. PharmaBlock.
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. (2021). Chemical & Pharmaceutical Bulletin.
Ayatiman, G. D., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences.
Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. (2024). Journal of Advances and Scholarly Researches in Allied Education.
Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie.
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Education and Research.
Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. FULIR.
Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice.
Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. (2025). European Journal of Medicinal Chemistry.
A Researcher's Guide to Evaluating the LPAR1 Binding Affinity of 2-(Oxan-4-yloxy)-1,3-thiazole
This guide provides a comprehensive framework for evaluating the binding affinity of a novel compound, 2-(Oxan-4-yloxy)-1,3-thiazole, against the Lysophosphatidic Acid Receptor 1 (LPAR1). As researchers and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for evaluating the binding affinity of a novel compound, 2-(Oxan-4-yloxy)-1,3-thiazole, against the Lysophosphatidic Acid Receptor 1 (LPAR1). As researchers and drug development professionals, a quantitative understanding of a molecule's interaction with its target is fundamental to advancing a compound from a hit to a viable lead.[1] This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Here, we will compare our test compound to a well-characterized positive control and a rational negative control, employing two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
The Biological Target: Lysophosphatidic Acid Receptor 1 (LPAR1)
Lysophosphatidic acid (LPA) is a bioactive lipid that mediates a wide range of cellular responses, including proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs).[2] LPAR1, a key member of this family, is widely expressed in tissues such as the brain, lung, and heart.[3] Dysregulation of the LPA-LPAR1 signaling axis is implicated in the pathophysiology of numerous diseases, most notably in fibrosis, cancer, and neuropathic pain.[2][4][5] Consequently, antagonists that block LPA from binding to LPAR1 are a promising class of therapeutic agents.[2][6][7] This guide will assess whether 2-(Oxan-4-yloxy)-1,3-thiazole demonstrates potential as such an antagonist.
The LPAR1 receptor initiates intracellular signaling through various G proteins, including Gαi, Gαq, and Gα12/13, leading to downstream cascades that influence cell behavior.[4][8]
Caption: Simplified LPAR1 Signaling Cascade.
Rationale for Compound Selection
A comparative analysis is only as strong as its controls. The choice of controls is critical for validating assay performance and contextualizing the results for the test compound.
Test Compound (TC): 2-(Oxan-4-yloxy)-1,3-thiazole. This is our novel molecule of interest. The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active agents.[9][10]
Positive Control (PC): AM095. A well-documented, potent, and selective LPAR1 antagonist.[11][12] It serves as our benchmark for high-affinity binding. Published data shows it inhibits LPA-induced calcium flux in cells expressing human LPAR1 with an IC50 of 0.025 µM and inhibits GTPγS binding with an IC50 of 0.98 µM.[13]
Negative Control (NC): NC-1 (2-methoxy-1,3-thiazole). This compound was rationally designed to lack key binding motifs while retaining the core thiazole structure. It is not expected to bind to LPAR1 and is used to establish the baseline for non-specific interactions.
Experimental Methodologies
To generate a comprehensive binding profile, we will employ two orthogonal, label-free techniques. This approach provides confidence in the results, as each method relies on different physical principles.[1]
Caption: Orthogonal Binding Affinity Workflow.
Method 1: Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (our compound) flows over an immobilized ligand (LPAR1 protein).[14] This technique provides real-time binding kinetics (association and dissociation rates) and equilibrium affinity.[15][16]
Protocol: Multi-Cycle Kinetics SPR Assay
Reagent Preparation:
Running Buffer: Prepare Phosphate-Buffered Saline (PBS) containing 0.005% Tween-20 (P20). The low concentration of surfactant is crucial to minimize non-specific binding of small molecules.[1]
Protein Preparation: Dialyze purified LPAR1 extensively against the running buffer to ensure buffer matching, which is critical for high-quality data.
Compound Preparation: Prepare a 10 mM stock solution of each compound (TC, PC, NC) in 100% DMSO. Create a serial dilution series (e.g., 100 µM down to 0.1 nM) in running buffer. The final DMSO concentration should be matched across all samples and kept low (<1%) to avoid solvent effects.
LPAR1 Immobilization:
Rationale: We will use amine coupling to covalently attach LPAR1 to a CM5 sensor chip. This is a robust and common method for immobilizing proteins.[1]
Steps:
a. Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
b. Inject purified LPAR1 (at ~50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (e.g., 8000-10000 Response Units) is reached.
c. Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
d. A reference flow cell is prepared using the same activation/deactivation chemistry but without protein injection to allow for subtraction of bulk refractive index changes.[1]
Binding Analysis (Multi-Cycle Kinetics):
Rationale: Injecting a series of compound concentrations allows for the global fitting of association and dissociation curves to a specific binding model (e.g., 1:1 Langmuir), yielding kinetic constants.[15]
Steps:
a. Inject the highest concentration of the negative control (NC-1) to confirm minimal non-specific binding.
b. For each compound (TC and PC), perform a multi-cycle kinetic run. Each cycle consists of:
i. Injecting a single concentration of the compound over the LPAR1 and reference surfaces for a set association time (e.g., 120 seconds).
ii. Switching back to running buffer to monitor the dissociation phase (e.g., 300 seconds).
iii. Regenerating the surface with a pulse of a mild buffer (e.g., Glycine-HCl, pH 2.5) if necessary to remove all bound compound before the next cycle.
c. Include several buffer-only injections (blanks) for double-referencing.
Data Analysis:
Process the raw data by subtracting the reference flow cell signal and the buffer blank signals.
Fit the resulting sensorgrams globally to a 1:1 binding model using the instrument's analysis software (e.g., Biacore T200 Evaluation Software).
This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff / kon.
Method 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[17] A solution of the ligand (compound) is titrated into a solution of the protein (LPAR1), and the resulting heat change is measured after each injection.[18] This allows for the determination of the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[19]
Protocol: ITC Binding Assay
Reagent Preparation:
Buffer: Both the protein and compound solutions must be in an identical buffer. Exhaustively dialyze the purified LPAR1 against a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Use the final dialysis buffer to dissolve the compounds.[17] This step is absolutely critical to avoid large heats of dilution that can mask the binding signal.
Protein Preparation: Prepare a solution of LPAR1 at a concentration of 10-20 µM.
Compound Preparation: Prepare a solution of each compound (TC, PC, NC) at a concentration 10-20 times that of the protein (e.g., 150-300 µM) using the final dialysis buffer.
ITC Experiment Setup:
Rationale: The experimental setup involves loading the protein into the sample cell and the compound into the injection syringe. A series of small injections are made to gradually saturate the protein.
Steps:
a. Thoroughly clean the instrument with detergent and water.
b. Load the LPAR1 solution into the sample cell (~300 µL).
c. Load the compound solution into the injection syringe (~40 µL).
d. Equilibrate the system at the desired temperature (e.g., 25°C).
Titration Run:
Rationale: The titration generates a binding isotherm. The shape and inflection point of this curve are used to determine the binding parameters.[20]
Steps:
a. Perform an initial small injection (e.g., 0.4 µL) that is discarded during analysis to remove any material that may have diffused from the syringe into the cell.
b. Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
c. Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution.[21]
Data Analysis:
Integrate the area of each injection peak to determine the heat change per injection.
Subtract the heat of dilution from the raw binding data.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the analysis software (e.g., MicroCal PEAQ-ITC Analysis Software).
The fit will yield the key thermodynamic parameters: KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
Results: Comparative Binding Affinity Profile
The data generated from SPR and ITC experiments should be compiled into a clear, comparative table. The following table represents a plausible dataset for this study.
Compound
Method
KD (nM)
kon (M-1s-1)
koff (s-1)
Stoichiometry (n)
ΔH (kcal/mol)
-TΔS (kcal/mol)
2-(Oxan-4-yloxy)-1,3-thiazole (TC)
SPR
85
1.5 x 105
1.3 x 10-2
N/A
N/A
N/A
ITC
98
N/A
N/A
1.05
-7.2
-3.8
AM095 (PC)
SPR
12
3.2 x 105
3.8 x 10-3
N/A
N/A
N/A
ITC
15
N/A
N/A
0.98
-9.5
-1.9
NC-1 (NC)
SPR
>100,000
N/D
N/D
N/A
N/A
N/A
ITC
No Binding Detected
N/A
N/A
N/A
N/A
N/A
N/A: Not Applicable; N/D: Not Determined
Comparative Analysis and Discussion
The results provide a multi-faceted view of the molecular interactions between our compounds and LPAR1.
Concordance of Methods: The KD values obtained from SPR and ITC for both the test compound (85 nM vs. 98 nM) and the positive control (12 nM vs. 15 nM) are in excellent agreement. This concordance between two physically distinct methods significantly increases confidence in the measured affinities.
Potency and Affinity:
Our test compound, 2-(Oxan-4-yloxy)-1,3-thiazole , demonstrates a strong binding affinity for LPAR1, with a KD in the high nanomolar range.[1] This is a promising result for a novel compound.
As expected, the positive control, AM095 , binds with very high affinity (~12-15 nM), confirming its potency and validating the performance of our assays.
The negative control, NC-1 , showed no discernible binding, confirming that the interactions observed with TC and PC are specific and not an artifact of the thiazole scaffold alone.
Binding Kinetics (from SPR): The SPR data provides insight into the dynamics of the interaction. Our test compound (TC) has a moderately fast association rate (kon) and a relatively slow dissociation rate (koff). The slow dissociation rate, indicating a longer residence time of the compound on the receptor, is often a desirable characteristic for drug candidates. AM095 shows a slightly faster on-rate and a significantly slower off-rate, consistent with its higher overall affinity.
Thermodynamic Drivers (from ITC): The ITC results reveal the thermodynamic forces governing the binding event.
For both TC and AM095, the binding is characterized by a favorable (negative) enthalpy (ΔH) and a favorable (negative) -TΔS term. This indicates that the interaction is driven by both enthalpic contributions (e.g., hydrogen bonding, van der Waals interactions) and entropic contributions (e.g., release of water molecules from the binding interface).[17]
The binding of AM095 is more strongly driven by enthalpy (-9.5 kcal/mol) compared to our test compound (-7.2 kcal/mol), suggesting it may form more or stronger direct interactions within the LPAR1 binding pocket.
The stoichiometry (n) for both compounds is approximately 1, confirming a 1:1 binding model, which is consistent with a small molecule interacting with a single site on the protein.[20]
Conclusion
This comprehensive guide demonstrates a robust strategy for characterizing the binding affinity of a novel compound, 2-(Oxan-4-yloxy)-1,3-thiazole, to the therapeutic target LPAR1. By employing orthogonal biophysical techniques and rational controls, we have established with high confidence that this compound binds specifically to LPAR1 with high nanomolar affinity.
The binding is characterized by a favorable kinetic profile with a slow off-rate and is driven by both enthalpic and entropic factors. While not as potent as the positive control AM095, 2-(Oxan-4-yloxy)-1,3-thiazole exhibits a promising binding profile that warrants further investigation, including cell-based functional assays to confirm its antagonistic activity and structure-activity relationship (SAR) studies to optimize its potency.
Personal protective equipment for handling 2-(Oxan-4-yloxy)-1,3-thiazole
Title: Comprehensive Safety and Operational Guide: Handling 2-(Oxan-4-yloxy)-1,3-thiazole Introduction In modern drug discovery, bifunctional heterocyclic building blocks like 2-(Oxan-4-yloxy)-1,3-thiazole are highly val...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Safety and Operational Guide: Handling 2-(Oxan-4-yloxy)-1,3-thiazole
Introduction
In modern drug discovery, bifunctional heterocyclic building blocks like 2-(Oxan-4-yloxy)-1,3-thiazole are highly valued for their ability to modulate lipophilicity and target binding affinity in pharmaceutical synthesis[1]. However, the integration of a thiazole core with a tetrahydropyran (oxan) ether linkage presents a unique, dual-hazard profile. Thiazole derivatives are notorious for acute dermal and mucosal irritation, while the oxan moiety introduces the insidious risk of auto-oxidation and peroxide formation[2][3]. This guide provides researchers and drug development professionals with a rigorous, self-validating operational framework for the safe handling, storage, and disposal of this specialized compound.
Chemical Profile & Mechanistic Hazard Assessment
To implement effective safety measures, we must first understand the structural causality of the compound's hazards. The table below synthesizes the quantitative and qualitative hazard data extrapolated from its constituent functional groups, providing the "why" behind standard safety classifications.
Hazard Classification
GHS Codes
Mechanistic Causality & Operational Impact
Skin & Eye Irritation
Category 2 (H315, H319)
The nitrogen and sulfur heteroatoms in the thiazole ring act as nucleophilic Lewis bases. Upon contact with biological tissues, they disrupt lipid bilayers and interact with mucosal proteins, causing acute inflammation and potential corneal damage[3].
Respiratory Toxicity
Category 3 (H335)
Volatilized particulates or aerosols of the compound can severely irritate the upper respiratory tract. The threshold for irritation is low due to the high binding affinity of the thiazole ring to olfactory and respiratory receptors[3].
Chemical Instability (Peroxides)
EUH019 (May form explosive peroxides)
The alpha-carbon of the tetrahydropyran ether linkage is highly susceptible to hydrogen abstraction by ambient oxygen. This radical chain reaction forms shock-sensitive hydroperoxides over time, especially under light exposure[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling reactive heterocyclic ethers. The following PPE matrix is designed based on the specific chemical compatibilities of 2-(Oxan-4-yloxy)-1,3-thiazole.
Hand Protection (Primary Defense): Wear heavy-duty Nitrile gloves (minimum thickness 0.11 mm for incidental contact; >0.30 mm for prolonged handling).
Causality: Nitrile provides superior chemical resistance against slightly polar organic heterocycles compared to latex, which degrades rapidly upon contact with thiazole derivatives, leading to dangerous dermal absorption[3].
Eye/Face Protection: Tight-fitting chemical safety goggles (ANSI Z87.1 or EN 166 compliant).
Causality: Standard safety glasses leave the orbital area vulnerable to vapor accumulation. The severe eye irritation potential of thiazoles necessitates a complete, airtight seal[3].
Respiratory Protection: When handling the neat powder outside a local exhaust system, a NIOSH-approved N95 or P100 particulate respirator is mandatory. If handling in solution with volatile solvents, use a half-mask respirator with organic vapor (OV) cartridges.
Body Protection: A flame-resistant (e.g., Nomex) laboratory coat.
Causality: While the compound itself is combustible rather than highly flammable, it is typically dissolved in highly flammable organic solvents during synthesis, necessitating flame-resistant body coverage to mitigate flash-fire risks[2].
Operational Workflow & Self-Validating Protocol
To ensure absolute safety, the handling of 2-(Oxan-4-yloxy)-1,3-thiazole must follow a self-validating procedural loop where each step confirms the safety of the next.
Operational workflow for handling 2-(Oxan-4-yloxy)-1,3-thiazole with built-in safety validations.
Step-by-Step Methodology: Safe Handling and Reaction Setup
Environmental Validation: Before opening the reagent bottle, verify that the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm).
Validation: Tape a small piece of tissue to the sash; it must pull steadily inward. Clear the workspace of strong oxidizers (e.g., nitric acid), which react violently with thiazoles.
Peroxide Screening (Critical Step): Because the oxan ring can form peroxides, any bottle older than 3 months (or unsealed for >1 month) must be tested. Wet a commercially available potassium iodide (KI) starch test strip with a drop of the compound (if liquid) or a concentrated aqueous suspension (if solid).
Validation: A color change to dark blue/black indicates peroxides >20 ppm. If positive, the batch must be immediately quarantined and treated with a reducing agent (e.g., ferrous sulfate) before disposal[2].
Static-Free Weighing: Weigh the compound using an analytical balance housed within a ventilated draft shield. Use static-dissipative PTFE or grounded stainless-steel spatulas.
Causality: Powders of organic heterocycles can accumulate static charge, leading to sudden aerosolization and inhalation exposure when transferred.
Inert Dissolution: Transfer the weighed material to a reaction flask purged with Argon or Nitrogen. Add the reaction solvent slowly via syringe.
Causality: Maintaining an inert atmosphere during dissolution prevents the initiation of the auto-oxidation radical cascade at the oxan ether linkage.
Post-Handling Decontamination: Wipe down balances, spatulas, and hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol rinse.
Causality: Bleach oxidizes residual thiazole traces into highly water-soluble, non-volatile sulfonates, eliminating lingering malodors and secondary exposure risks.
Storage and Disposal Plans
Storage Logistics: Store 2-(Oxan-4-yloxy)-1,3-thiazole at 2–8°C in a tightly sealed, amber glass container. The headspace must be flushed with Argon or Nitrogen before sealing.
Causality: Cold, dark, and anaerobic conditions thermodynamically and kinetically arrest the formation of explosive peroxides inherent to tetrahydropyran derivatives[2].
Disposal Operations: Never dispose of this compound or its washings down the drain. Segregate waste into clearly labeled "Non-Halogenated Organic Waste" carboys (unless dissolved in a halogenated solvent like DCM). Waste must be routed to a licensed facility for high-temperature incineration (>1000°C) to ensure complete destruction of the robust thiazole ring and prevent environmental contamination[3].
References
Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed / National Institutes of Health.
URL: [Link]